Rotigaptide
Description
This compound is under investigation for the basic science of Heart Disease and Vascular Disease.
This compound is a Protein drug with a maximum clinical trial phase of II and has 1 investigational indication.
an antiarrhythmic peptide
Properties
IUPAC Name |
(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJRASPBQLDRRY-TWTQBQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355151-12-1 | |
| Record name | Rotigaptide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rotigaptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13067 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROTIGAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rotigaptide (ZP123): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotigaptide (ZP123) is a synthetic hexapeptide that has been the subject of extensive research for its potential as a novel antiarrhythmic agent. Its unique mechanism of action, which involves the modulation of gap junction intercellular communication by targeting connexin 43 (Cx43), sets it apart from traditional antiarrhythmic drugs that primarily target ion channels. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided for critical assays. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Discovery and Initial Identification
This compound (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2) was developed as a stable analogue of the antiarrhythmic peptide AAP10, which was originally isolated from bovine atria. The primary goal was to create a peptide with improved stability and a favorable pharmacokinetic profile. This compound emerged from structure-activity relationship (SAR) studies as a potent modulator of gap junction communication.[1]
Mechanism of Action
This compound's primary mechanism of action is the enhancement of gap junction intercellular communication (GJIC) through its interaction with connexin 43 (Cx43), the main protein constituent of ventricular gap junctions.[2][3] Under conditions of metabolic stress, such as ischemia, Cx43 can become dephosphorylated, leading to uncoupling of gap junctions and slowed cardiac conduction, which can create a substrate for re-entrant arrhythmias. This compound is believed to counteract this by promoting the phosphorylation of Cx43, thereby maintaining proper cell-to-cell communication.[1]
Signaling Pathway
The precise signaling pathway of this compound is not fully elucidated, but evidence suggests the involvement of a G-protein coupled receptor (GPCR) and subsequent activation of Protein Kinase C (PKC).[3] This pathway is thought to lead to the phosphorylation of serine residues on the C-terminal tail of Cx43, which is crucial for maintaining the open state of the gap junction channels.
Preclinical Pharmacology
A substantial body of preclinical research has demonstrated the efficacy of this compound in various in vitro and in vivo models.
In Vitro Studies
In vitro experiments have been crucial in elucidating the cellular mechanism of this compound.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Gap Junction Communication | HeLa cells expressing Cx43-GFP | 50 nM | ~40% increase in dye transfer after 5 hours | |
| Dye Transfer | Rat neonatal cardiac myocytes | 50 nM | ~4-fold increase in dye spread to ≥11 cells after 5 hours | |
| Cx43 Protein Expression | Neonatal rat ventricular cardiomyocytes | 100 nM | Dose-dependent increase, maximal at 100 nM after 24 hours | |
| Cx43 Protein Levels with Cycloheximide | Neonatal rat ventricular cardiomyocytes | 100 nM this compound + 10 µg/ml Cycloheximide | Cx43 levels reduced to 56% of vehicle (vs. 39% with cycloheximide alone) |
Scrape-Loading Dye Transfer Assay
This assay is used to assess gap junctional intercellular communication.
-
Cell Culture: Plate cells (e.g., neonatal rat ventricular myocytes or HeLa cells expressing Cx43) on coverslips and grow to confluency.
-
Treatment: Incubate the cells with this compound at the desired concentration (e.g., 50-100 nM) for a specified duration (e.g., 1-5 hours).
-
Dye Loading: Wash the cells with phosphate-buffered saline (PBS). Introduce a fluorescent dye (e.g., Lucifer Yellow) into a small population of cells by making a single scrape across the monolayer with a sharp needle.
-
Dye Transfer: Allow the dye to transfer to adjacent cells through gap junctions for a defined period (e.g., 5 minutes).
-
Imaging: Wash the cells to remove excess dye and fix if necessary. Visualize and capture images using a fluorescence microscope.
-
Quantification: The extent of dye transfer is quantified by measuring the distance the dye has spread from the scrape line or by counting the number of fluorescent cells.
Western Blot for Cx43 Expression and Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total Cx43 or a phosphorylated form of Cx43.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Studies
Animal models have been instrumental in evaluating the antiarrhythmic and cardioprotective effects of this compound.
| Parameter | Animal Model | Dosing | Effect | Reference |
| Infarct Size | Rats with chronic myocardial infarction | Steady-state plasma level of 5.5 ± 0.5 nmol/L | Reduced to 67 ± 7% of vehicle-treated group | |
| Femoral Trabecular Bone Strength | Ovariectomized rats | 300 nmol/kg s.c. twice daily or 158 nmol/kg/day continuous i.p. infusion | Completely prevented ovariectomy-induced reduction | |
| Ventricular Tachycardia (VT) | Open-chest dogs with myocardial ischemia/reperfusion | Two highest doses tested | Significant reduction in total VT events | |
| Premature Ventricular Contractions (PVCs) | Open-chest dogs with myocardial ischemia/reperfusion | Two highest doses tested | Reduced from 25.1 ± 4.2% to 11.0 ± 4.4% and 1.7 ± 1.3% | |
| Infarct Size | Open-chest dogs with myocardial ischemia/reperfusion | Highest dose tested | Reduced from 13.2 ± 1.9% to 7.1 ± 1.0% of the left ventricle | |
| Atrial Fibrillation (AF) Duration | Canine model of chronic mitral regurgitation | 50 nmol/L | 96% reduction in AF duration | |
| Left Atrial Conduction Velocity | Canine model of chronic mitral regurgitation | 10, 50, and 200 nmol/L | Maximum increase of 38 ± 6% |
In Vivo Electrophysiology in a Canine Model of Atrial Fibrillation
-
Animal Model: Induce chronic mitral regurgitation (MR) or heart failure (HF) in dogs to create a substrate for atrial fibrillation.
-
Surgical Preparation: Perform a median sternotomy under general anesthesia. Place a 512-electrode array on the epicardial surface of both atria.
-
Baseline Measurements: Record baseline electrophysiological parameters, including conduction velocity and atrial fibrillation duration induced by programmed electrical stimulation.
-
This compound Administration: Administer this compound intravenously at escalating doses (e.g., 10, 50, and 200 nmol/L estimated serum concentrations).
-
Post-Dosing Measurements: Repeat the electrophysiological measurements at each dose level.
-
Data Analysis: Analyze the recorded data to determine the effects of this compound on atrial conduction and vulnerability to atrial fibrillation.
Langendorff-Perfused Isolated Heart Model
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat) and immediately cannulate the aorta.
-
Retrograde Perfusion: Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with a warm, oxygenated Krebs-Henseleit solution.
-
Stabilization: Allow the heart to stabilize and establish a regular rhythm.
-
Intervention: Induce metabolic stress (e.g., by using a non-oxygenated, glucose-free buffer) to simulate ischemia.
-
This compound Treatment: Perfuse the heart with a buffer containing this compound at the desired concentration.
-
Data Acquisition: Continuously record cardiac parameters such as heart rate, left ventricular developed pressure, and conduction velocity using appropriate sensors and data acquisition systems.
-
Analysis: Compare the recorded parameters before, during, and after this compound treatment to assess its effects on cardiac function under normal and ischemic conditions.
Clinical Development
The clinical development of this compound has focused on its safety, tolerability, and efficacy in the context of cardiac arrhythmias.
Phase I Clinical Trials
Phase I studies were conducted in approximately 200 healthy volunteers. The results from these trials indicated that this compound was well-tolerated when administered intravenously, with no drug-related side effects reported.
Subsequent Clinical Investigations
While detailed results from large-scale Phase II or III trials for cardiac arrhythmias are not extensively published, this compound continues to be a subject of clinical investigation. A Phase 2 clinical trial (NCT07192744) is planned to investigate the effects of this compound on endothelial dysfunction, highlighting its potential therapeutic applications beyond arrhythmias.
Summary and Future Directions
This compound (ZP123) represents a novel approach to the treatment of cardiac arrhythmias by targeting gap junction communication. Its discovery and development have been guided by a strong preclinical evidence base demonstrating its ability to enhance intercellular coupling through the modulation of connexin 43. While early clinical data have shown a favorable safety profile, further clinical trials are needed to establish its efficacy in patients with cardiac arrhythmias. The ongoing research into its effects on other cardiovascular conditions, such as endothelial dysfunction, suggests that the full therapeutic potential of this compound may yet to be realized. Future research should focus on elucidating the complete signaling pathway, identifying the specific patient populations most likely to benefit from this therapy, and conducting robust clinical trials to confirm its therapeutic utility.
References
Rotigaptide's Role in Gap Junction Intercellular Communication: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rotigaptide (also known as ZP123) is a synthetic hexapeptide that has demonstrated significant potential as a modulator of gap junction intercellular communication (GJIC), primarily through its interaction with Connexin 43 (Cx43).[1][2][3] Impaired intercellular communication is a key factor in the pathophysiology of various cardiovascular diseases, most notably cardiac arrhythmias.[4][5] this compound acts to preserve and enhance cellular coupling, particularly under conditions of metabolic stress such as ischemia, by preventing the uncoupling of Cx43-mediated gap junctions. This technical guide provides an in-depth review of the mechanism of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a specific modulator of Connexin 43 (Cx43), the predominant protein constituent of gap junctions in the myocardium. Its primary function is to counteract the uncoupling of these channels that occurs during pathological states like ischemia. The prevailing mechanism suggests that this compound prevents the dephosphorylation of specific serine residues on the Cx43 protein, which is a critical event leading to channel closure and impaired intercellular communication.
Specifically, studies have identified Serine 297 (Ser297) and Serine 368 (Ser368) as key phosphorylation sites that become dephosphorylated during ischemia, leading to gap junction uncoupling. This compound treatment has been shown to suppress the dephosphorylation of these residues, thereby maintaining gap junction function. While the direct molecular target of this compound is still under investigation, it is believed to act indirectly, potentially through the modulation of protein kinases or phosphatases that regulate Cx43 phosphorylation.
Some studies have also indicated that longer-term exposure to this compound can lead to an increase in the overall expression and biosynthesis of Cx43 protein, further contributing to enhanced intercellular communication.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various physiological and cellular parameters as reported in key preclinical studies.
Table 1: Effect of this compound on Cardiac Conduction Velocity
| Model System | Condition | This compound Concentration/Dose | % Increase in Conduction Velocity (CV) | Reference |
| Isolated Rat Atria | Metabolic Stress | Not Specified | Rapid and significant increase compared to vehicle | |
| Canine Model (Control) | Baseline | 10, 50, 200 nmol/L | Up to 24±5% (LA) and 19±9% (RA) | |
| Canine Model (Mitral Regurgitation) | Baseline | 10, 50, 200 nmol/L | Up to 38±6% (LA) and 18±3% (RA) | |
| Isolated Rabbit Hearts | Therapeutic Hypothermia (33°C and 30°C) | Not Specified | Enhanced conduction velocity |
Table 2: Effect of this compound on Myocardial Infarct Size and Arrhythmias
| Model System | Condition | This compound Dose | Outcome | % Reduction/Change | Reference |
| Rats with Chronic Myocardial Infarct | LAD Occlusion | 5.5 +/- 0.5 nmol/L (plasma level) | Infarct Size | 33% reduction | |
| Open-Chest Dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Infarct Size (% of left ventricle) | 46% reduction (from 13.2% to 7.1%) | |
| Open-Chest Dogs | Ischemia/Reperfusion | 100 & 1000 ng/kg bolus + respective infusions | Ventricular Tachycardia (VT) events | Significant reduction | |
| Open-Chest Dogs | Ischemia/Reperfusion | 100 & 1000 ng/kg bolus + respective infusions | Premature Ventricular Complexes (PVCs) | Significant reduction | |
| Canine Model (Mitral Regurgitation) | Atrial Fibrillation | 50 nmol/L | Duration of Atrial Fibrillation | 96% reduction | |
| Porcine Model | Myocardial Infarction | 10 min bolus prior to reperfusion | Infarct Size | Marked reduction | |
| Rats with Reperfused Myocardial Infarction | Infarction-Reperfusion | Not Specified | Arrhythmia Score (induced) | Significant reduction |
Table 3: Effect of this compound on Gap Junction Intercellular Communication (GJIC)
| Cell Type | This compound Concentration | Duration of Treatment | % Increase in Dye Transfer/Coupling | Reference |
| HeLa cells expressing Cx43-GFP | 50 nM | 5 hours | 40% increase | |
| Rat Neonatal Cardiac Myocytes | 50 nM | 5 hours | Approximately four-fold increase | |
| HL-1 Atrial Cells | 50, 100, or 250 nM | 5 hours | Significant increase in dye transfer |
Experimental Protocols
Assessment of Gap Junction Intercellular Communication: Scrape-Loading Dye Transfer (SL/DT)
The Scrape-Loading Dye Transfer (SL/DT) assay is a widely used method to assess GJIC in cultured cells.
Principle: This technique involves creating a mechanical "scrape" or incision in a confluent monolayer of cells in the presence of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) and a gap junction-impermeable dye of a different color (e.g., Rhodamine Dextran) to mark the loaded cells. The permeable dye will transfer to adjacent, coupled cells through functional gap junctions, and the extent of dye spread is quantified as a measure of GJIC.
Detailed Methodology:
-
Cell Culture: Plate cells of interest (e.g., neonatal rat ventricular myocytes, HeLa cells transfected with Cx43) on glass coverslips or in culture dishes and grow to confluence.
-
Treatment: Incubate the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 5 hours).
-
Dye Solution Preparation: Prepare a solution containing a gap junction-permeable dye (e.g., 0.5% Lucifer Yellow) and a gap junction-impermeable dye (e.g., 0.5% Rhodamine Dextran) in a suitable buffer (e.g., phosphate-buffered saline).
-
Scrape-Loading: Rinse the cell monolayer with buffer. Remove the buffer and add the dye solution. Using a sharp instrument (e.g., a scalpel blade or a syringe needle), make a clean scrape across the cell monolayer.
-
Incubation: Allow a short incubation period (typically 2-5 minutes) for the dye to be taken up by the cells along the scrape line and to transfer to neighboring cells.
-
Washing: Gently wash the cells multiple times with buffer to remove extracellular dye.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging: Mount the coverslips on microscope slides. Visualize and capture images of the dye spread using a fluorescence microscope with appropriate filters for each dye.
-
Quantification: Measure the distance of Lucifer Yellow transfer from the scrape line (demarcated by the Rhodamine Dextran fluorescence). Alternatively, count the number of cell layers to which the dye has spread. Compare the extent of dye transfer between this compound-treated and control groups.
Analysis of Connexin 43 Phosphorylation: Western Blotting
Western blotting is a standard technique to determine the phosphorylation status of specific proteins.
Principle: This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total protein (total Cx43) and its phosphorylated forms (phospho-Cx43 at specific sites like Ser368).
Detailed Methodology:
-
Cell Lysis: After treatment with this compound or control, wash the cells with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the protein samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total Cx43 or a phospho-specific Cx43 antibody (e.g., anti-phospho-Cx43 Ser368) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Cx43 band to the total Cx43 band to determine the relative phosphorylation level.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's action.
Experimental Workflow for Studying this compound
Caption: A typical experimental workflow for investigating this compound.
Logical Relationship of this compound's Effects
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The antiarrhythmic peptide this compound (ZP123) increases connexin 43 protein expression in neonatal rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Rotigaptide: A Technical Guide to a Novel Modulator of Gap Junctions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotigaptide (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2) is a synthetic hexapeptide that has emerged as a promising therapeutic agent for the management of cardiac arrhythmias.[1] Its unique mechanism of action, which involves the enhancement of gap junction intercellular communication (GJIC) through the modulation of Connexin 43 (Cx43), sets it apart from traditional antiarrhythmic drugs that primarily target ion channels. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are presented to facilitate further research and development.
Molecular Formula and Physicochemical Properties
This compound is a peptide analog with a well-defined chemical structure. Its systematic name is N-Acetyl-D-tyrosyl-D-prolyl-(4S)-4-hydroxy-D-prolylglycyl-D-alanylglycinamide. The key identifiers and physicochemical properties of this compound are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-Acetyl-D-tyrosyl-D-prolyl-(4S)-4-hydroxy-D-prolylglycyl-D-alanylglycinamide[1] |
| CAS Number | 355151-12-1[1] |
| Molecular Formula | C28H39N7O9[1][2] |
| Synonyms | ZP123 |
| Physicochemical Property | Value |
| Molar Mass | 617.66 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (100 mg/mL) and water. For in vivo use, it can be dissolved in a mixture of 10% DMSO and 90% corn oil. |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Mechanism of Action: Modulating Connexin 43
This compound exerts its antiarrhythmic effects by specifically modulating the function of Connexin 43 (Cx43), the primary protein component of gap junctions in cardiomyocytes. Gap junctions are crucial for the rapid propagation of electrical impulses between heart cells, ensuring a coordinated contraction. In pathological conditions such as ischemia, Cx43 can become dephosphorylated, leading to the uncoupling of gap junctions and an increased risk of arrhythmias.
This compound is believed to act by preventing this dephosphorylation, thereby preserving or enhancing gap junctional communication. The proposed signaling pathway involves the activation of Protein Kinase C (PKC), which in turn phosphorylates Cx43, promoting the open state of the gap junction channels.
This compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This compound can be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-D-Hyp(tBu)-OH, Fmoc-D-Pro-OH, Fmoc-D-Tyr(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Acetylation reagent: Acetic anhydride
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (D-Ala, Gly, D-Hyp(tBu), D-Pro, D-Tyr(tBu)).
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Solid-Phase Peptide Synthesis Workflow.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude this compound is purified by reverse-phase HPLC.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a typical starting point. The optimal gradient may need to be determined empirically.
-
Flow Rate: 1 mL/min for an analytical column, scalable for a preparative column.
-
Detection: UV absorbance at 220 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Characterization by Mass Spectrometry
The identity of the purified this compound is confirmed by mass spectrometry.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Expected Result:
-
The theoretical monoisotopic mass of this compound (C28H39N7O9) is approximately 617.28 Da. The observed mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 618.29.
In Vitro Biological Assays
This assay is used to determine the effect of this compound on the total expression and phosphorylation status of Cx43.
Materials:
-
Cardiomyocyte cell culture (e.g., neonatal rat ventricular myocytes)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-Cx43 and anti-phospho-Cx43 (e.g., targeting Ser368)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cardiomyocytes and treat with various concentrations of this compound (e.g., 10-100 nM) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
This assay assesses the functional effect of this compound on gap junction intercellular communication.
Materials:
-
Confluent cardiomyocyte cell culture on coverslips
-
This compound stock solution
-
Fluorescent dye (e.g., Lucifer Yellow)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat the confluent cell monolayer with this compound (e.g., 50 nM) for 5 hours.
-
Scrape-Loading: Make a scrape across the cell monolayer with a sterile needle in the presence of the fluorescent dye.
-
Dye Transfer: Allow the dye to transfer to adjacent cells through gap junctions for 5-10 minutes.
-
Imaging: Wash the cells to remove excess dye and visualize the extent of dye transfer using a fluorescence microscope.
-
Quantification: Measure the distance of dye spread from the scrape line. An increase in dye transfer in this compound-treated cells compared to control indicates enhanced GJIC.
This electrophysiological technique directly measures the electrical coupling between pairs of cardiomyocytes.
Procedure:
-
Identify a pair of adjacent, coupled cardiomyocytes in culture.
-
Establish a whole-cell patch-clamp configuration on both cells.
-
Apply a voltage step to one cell (the "driver" cell) and record the current that flows into the second cell (the "follower" cell) through the gap junctions.
-
Calculate the gap junction conductance (gj) by dividing the junctional current by the transjunctional voltage.
-
Perfuse the cells with a solution containing this compound and repeat the measurements to determine its effect on gj.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound.
| Parameter | Experimental System | Concentration/Dose | Effect | Reference |
| Cx43 Protein Expression | Neonatal Rat Ventricular Cardiomyocytes | 100 nM (24 hours) | ~3-fold increase | |
| Gap Junction Conductance (gj) | Neonatal Murine Ventricular Cardiomyocytes | 35-100 nM | 5-20% increase | |
| Dye Transfer | HeLa cells expressing Cx43 | 50 nM (5 hours) | 40% increase | |
| Effective Refractory Period (ERP) | Rabbits with Heart Failure | 1.5 µg/kg bolus + 94 ng/kg/min infusion | Shortened ERP | |
| Ventricular Fibrillation Threshold (VFT) | Rabbits with Heart Failure | 1.5 µg/kg bolus + 94 ng/kg/min infusion | Increased VFT | |
| Prevention of Cx43 Dephosphorylation (Ser297 & Ser368) | Isolated Perfused Rat Hearts (Ischemia) | Not specified | Suppressed dephosphorylation |
Conclusion
This compound represents a novel approach to antiarrhythmic therapy by targeting the fundamental mechanism of intercellular communication in the heart. Its ability to enhance gap junction function through the modulation of Connexin 43 offers a promising alternative to conventional ion channel blockers. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds.
References
Rotigaptide as a Modulator of Cardiac Electrophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotigaptide (ZP123) is a synthetic hexapeptide antiarrhythmic agent that enhances cardiac intercellular communication by modulating the function of gap junction protein Connexin 43 (Cx43).[1] Impaired gap junctional communication is a key contributor to the development of cardiac arrhythmias, particularly in the context of ischemia and heart failure.[2][3] this compound has demonstrated the ability to prevent the uncoupling of Cx43-mediated gap junctions, thereby improving electrical conduction and reducing arrhythmia vulnerability.[4] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Core Mechanism of Action
This compound's primary mechanism of action is the positive modulation of gap junctions composed of Connexin 43 (Cx43), the predominant connexin isoform in the ventricular myocardium.[5] It is believed to exert its effects through a G-protein coupled receptor (GPCR), leading to the activation of Protein Kinase C (PKC) pathways. This signaling cascade is thought to prevent the dephosphorylation of key serine residues on the C-terminal tail of Cx43, specifically Ser297 and Ser368, which is crucial for maintaining proper channel gating, especially during metabolic stress like ischemia. By preventing the closure of gap junction channels, this compound facilitates improved cell-to-cell communication, leading to enhanced cardiac conduction and a reduction in the substrate for re-entrant arrhythmias. Some studies also suggest that long-term treatment with this compound can increase the expression of Cx43 protein.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Quantitative Data on Electrophysiological Effects
The following tables summarize the quantitative effects of this compound on various cardiac electrophysiological parameters as reported in preclinical studies.
Table 1: Effect of this compound on Cardiac Conduction Velocity (CV)
| Animal Model | Condition | This compound Concentration/Dose | Pacing Cycle Length (PCL) | Baseline CV | Post-Rotigaptide CV | Percentage Increase | Reference |
| Rabbit | Therapeutic Hypothermia (33°C) | 300 nM | 300 ms | 76 ± 6 cm/s | 84 ± 7 cm/s | 10.5% | |
| Rabbit | Therapeutic Hypothermia (30°C) | 300 nM | 300 ms | 62 ± 6 cm/s | 68 ± 4 cm/s | 9.7% | |
| Canine (Control) | Normal | 200 nmol/L | 300 ms | - | - | 24 ± 5% (LA) | |
| Canine (Control) | Normal | 200 nmol/L | 300 ms | - | - | 19 ± 9% (RA) | |
| Canine (Mitral Regurgitation) | Atrial Dilation | 200 nmol/L | 300 ms | - | - | 38 ± 6% (LA) | |
| Canine (Mitral Regurgitation) | Atrial Dilation | 200 nmol/L | 300 ms | - | - | 18 ± 3% (RA) | |
| Canine (Heart Failure) | Atrial Dilation | 200 nmol/L | 300 ms | - | - | No significant change (LA) | |
| Rat | Metabolic Stress | Not Specified | - | 30% decrease from baseline | Rapid and significant increase | - |
LA: Left Atrium; RA: Right Atrium
Table 2: Effect of this compound on Action Potential Duration (APD) and Arrhythmia Vulnerability
| Animal Model | Parameter | This compound Concentration/Dose | Baseline | Post-Rotigaptide | P-value | Reference |
| Rabbit (Therapeutic Hypothermia 33°C) | APD Dispersion | 300 nM | - | Decreased | 0.01 | |
| Rabbit (Therapeutic Hypothermia 30°C) | APD Dispersion | 300 nM | - | Decreased | 0.035 | |
| Rabbit (Heart Failure) | Effective Refractory Period (ERP) | 1.5 µg/kg bolus + 94 ng/kg/min infusion | 131.7 ± 12.5 ms | 113.3 ± 8.6 ms | < 0.05 | |
| Rabbit (Heart Failure) | Ventricular Fibrillation Threshold (VFT) | 1.5 µg/kg bolus + 94 ng/kg/min infusion | 6.3 ± 1.4 V | 15.0 ± 2.0 V | < 0.05 | |
| Canine (Mitral Regurgitation) | Atrial Fibrillation Duration | 50 nmol/L | 786 ± 764 s | 14 ± 16 s | < 0.001 | |
| Canine (Heart Failure) | Atrial Fibrillation Duration | 50 nmol/L | 883 ± 684 s | 1622 ± 355 s | NS |
Table 3: Effect of this compound on Connexin 43 (Cx43) Expression and Intercellular Communication
| Cell/Tissue Type | Parameter | This compound Concentration | Duration of Treatment | Change | Reference |
| Neonatal Rat Ventricular Cardiomyocytes | Cx43 Protein Expression | 100 nM | 24 hours | Dose-dependent increase (maximum at 100 nM) | |
| HeLa cells expressing Cx43-GFP | Dye Transfer | 50 nM | 5 hours | 40% increase | |
| Rat Neonatal Cardiac Myocytes | Dye Transfer | 50 nM | 5 hours | ~4-fold increase in cells transferring dye to ≥11 neighbors | |
| HeLa cells expressing Cx43 | Cx43 Expression | 50 nM | 5 hours | No modification in overall level |
Experimental Protocols
Western Blotting for Cx43 Expression and Phosphorylation
This protocol is used to quantify total and phosphorylated Cx43 levels.
Caption: Workflow for Western Blot analysis of Cx43.
Detailed Methodology:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA or NP-40) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: 20-50 µg of protein per sample are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for total Cx43 or a specific phosphorylated form (e.g., phospho-Cx43 at Ser368). Following incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
Dye Transfer Assay (Scrape-Loading)
This assay assesses gap junctional intercellular communication (GJIC).
Caption: Workflow for the Scrape-Loading Dye Transfer Assay.
Detailed Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa cells expressing Cx43 or neonatal rat ventricular cardiomyocytes) are grown to confluency and treated with this compound or vehicle.
-
Dye Loading: The cell monolayer is washed, and a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow or Calcein-AM) is added. A scrape is made across the monolayer to allow dye entry into the cells along the scrape.
-
Dye Transfer and Imaging: After a short incubation to allow for dye transfer through gap junctions, the cells are washed to remove extracellular dye. The extent of dye transfer is visualized and quantified using fluorescence microscopy.
In-Vivo Electrophysiology Study in Animal Models
This protocol is used to assess the effects of this compound on cardiac electrophysiology in a whole-animal setting.
Caption: Workflow for an in-vivo electrophysiology study.
Detailed Methodology:
-
Animal Model: An appropriate animal model is used, such as rabbits with induced heart failure.
-
Surgical Preparation: Animals are anesthetized, and the heart is exposed via a median thoracotomy.
-
Electrophysiological Recordings: Baseline measurements of parameters like monophasic action potential (MAP), effective refractory period (ERP), and ventricular fibrillation threshold (VFT) are recorded using epicardial electrodes.
-
Drug Administration: this compound is administered intravenously, typically as a bolus loading dose followed by a continuous infusion (e.g., 1.5 µg/kg bolus followed by 94 ng/kg/min infusion in rabbits).
-
Post-Drug Recordings: Electrophysiological measurements are repeated after a specified period of drug infusion to assess the effects of this compound.
-
Arrhythmia Induction: The susceptibility to ventricular arrhythmias is assessed using programmed electrical stimulation.
Conclusion
This compound represents a novel approach to antiarrhythmic therapy by specifically targeting and enhancing gap junctional communication. Its ability to improve cardiac conduction and reduce arrhythmia vulnerability in various preclinical models highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and gap junction modulation in cardiac electrophysiology. Further investigation into the precise molecular interactions and the full spectrum of its effects in different disease states will be crucial for its clinical translation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound (ZP123) improves atrial conduction slowing in chronic volume overload-induced dilated atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
The Effect of Rotigaptide on Cardiac Myocyte Coupling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigaptide (ZP123) is a synthetic hexapeptide antiarrhythmic agent that enhances gap junctional intercellular communication (GJIC) between cardiomyocytes.[1] Impaired cell-to-cell coupling, often occurring during pathological conditions like ischemia, is a key factor in the development of cardiac arrhythmias.[2][3] this compound's primary mechanism of action involves the modulation of Connexin 43 (Cx43), the predominant gap junction protein in the ventricular myocardium.[3][4] By preventing the uncoupling of Cx43-mediated gap junctions, this compound aims to maintain normal cardiac conduction and suppress arrhythmias. This technical guide provides a comprehensive overview of the effects of this compound on cardiac myocyte coupling, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action
This compound's beneficial effects on cardiac myocyte coupling are primarily attributed to its interaction with Cx43. During ischemic events, Cx43 channels tend to close, leading to electrical uncoupling between myocytes, which can create a substrate for re-entrant arrhythmias. This compound has been shown to counteract this by preventing the dephosphorylation of specific serine residues on the C-terminal tail of Cx43, notably Ser297 and Ser368. This preservation of phosphorylation is believed to be crucial for maintaining the open state of the gap junction channels.
While the precise signaling cascade is still under investigation, evidence suggests the involvement of protein kinase C (PKC). It is hypothesized that this compound may act via a G-protein coupled receptor (GPCR), leading to the activation of PKC, which in turn modulates Cx43 phosphorylation and function. However, some studies have not observed a change in the overall phosphorylation status of Cx43 with this compound treatment, suggesting a more complex regulatory mechanism. More recent preliminary findings also point towards the potential involvement of PKA-dependent JNK inhibitory signaling pathways.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters of cardiac myocyte coupling as reported in the literature.
| Cell/Tissue Type | This compound Concentration | Duration of Treatment | Change in Cx43 Expression | Reference |
| Neonatal Rat Ventricular Cardiomyocytes | 10 nM | 24 hours | Significant increase | |
| Neonatal Rat Ventricular Cardiomyocytes | 100 nM | 24 hours | ~3-fold increase (maximum effect) | |
| HeLa cells expressing Cx43 | 50 nM | 5 hours | No modification in overall level | |
| Canine Ventricular Fibrillation Model | Not specified | 12 and 30 minutes | Higher than control |
| Parameter | Model System | This compound Concentration | Effect | Reference |
| Gap Junction Mediated Communication | HeLa cells expressing Cx43-GFP | 50 nM (5 hours) | 40% increase in intercellular dye transfer | |
| Conduction Velocity (CV) - Left Atrium | Canine Chronic Mitral Regurgitation Model | Not specified | 35±7% increase (at 200-ms BCL) | |
| Conduction Velocity (CV) - Right Atrium | Canine Chronic Mitral Regurgitation Model | Not specified | 18±4% increase (at 200-ms BCL) | |
| Conduction Velocity (CV) - Left Atrium | Canine Control Group | Not specified | 28±3% increase (at 200-ms BCL) | |
| Ventricular Fibrillation Threshold (VFT) | Rabbit Heart Failure Model | Not specified | Increased from 6.3 ±1.4 V to 15.0 ±2.0 V | |
| Effective Refractory Period (ERP) | Rabbit Heart Failure Model | Not specified | Shortened from 131.7 ±12.5 ms to 113.3 ±8.6 ms | |
| Infarct Size | Porcine Myocardial Infarction Model | Not specified | Reduced to 18.7 ± 4.1% of area at risk (vs. 43.6 ± 4.2% in controls) | |
| Arrhythmia Score | Rat Infarction-Reperfusion Model | Not specified | Reduced from 3.2 to 1.4 |
Detailed Experimental Protocols
Scrape-Loading Dye Transfer Assay
This assay is used to assess gap junctional intercellular communication by monitoring the transfer of a fluorescent dye between adjacent cells.
Materials:
-
Cell culture (e.g., neonatal rat ventricular myocytes or HeLa cells expressing Cx43) grown to confluency on glass coverslips.
-
This compound stock solution.
-
Gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 0.5% w/v in a buffered solution).
-
(Optional) Gap junction-impermeable fluorescent dye (e.g., rhodamine dextran) to identify initially loaded cells.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde for fixation.
-
Fluorescence microscope.
Procedure:
-
Treat cells with the desired concentration of this compound (e.g., 50 nM) for the specified duration (e.g., 5 hours). A vehicle control should be run in parallel.
-
Wash the cells three times with PBS.
-
Add the fluorescent dye solution to the cells.
-
Gently make a scrape across the cell monolayer using a sterile syringe needle or scalpel blade.
-
Incubate for 2-5 minutes to allow dye transfer through gap junctions.
-
Wash the cells three times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Visualize and quantify the extent of dye transfer by measuring the distance the dye has traveled from the scrape line or by counting the number of dye-coupled cells using a fluorescence microscope.
Western Blot for Connexin 43 Expression and Phosphorylation
This technique is used to determine the total amount of Cx43 protein and its phosphorylation status.
Materials:
-
Cell or tissue lysates treated with this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (total Cx43 and phospho-specific Cx43, e.g., pS368).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells or tissues in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cx43 or anti-phospho-Cx43) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). For phosphorylation analysis, normalize the phospho-specific signal to the total Cx43 signal.
Langendorff-Perfused Heart Model for Arrhythmia Studies
This ex vivo model allows for the study of cardiac electrophysiology and arrhythmia susceptibility in a whole-heart preparation.
Setup:
-
Isolated heart from a model organism (e.g., rabbit, rat).
-
Langendorff apparatus with a perfusion reservoir, pump, oxygenator, and temperature control.
-
Krebs-Henseleit buffer as the perfusate, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Pacing and recording electrodes.
-
Data acquisition system to record ECG and intracardiac signals.
Procedure:
-
The heart is rapidly excised and cannulated via the aorta on the Langendorff apparatus.
-
Retrograde perfusion with oxygenated Krebs-Henseleit buffer is initiated to maintain heart viability.
-
A stabilization period is allowed.
-
This compound is introduced into the perfusate at the desired concentration.
-
Electrophysiological parameters such as conduction velocity, effective refractory period, and ventricular fibrillation threshold are measured using programmed electrical stimulation protocols.
-
Arrhythmia inducibility is assessed by delivering burst pacing or programmed extrastimuli.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's action on Connexin 43.
Alternative Proposed Signaling Pathway of this compound
Caption: Alternative PKA-JNK signaling pathway proposed for this compound.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow for studying the effects of this compound.
Conclusion
This compound represents a promising therapeutic agent for cardiac arrhythmias due to its unique mechanism of enhancing gap junctional intercellular communication. By primarily targeting Connexin 43 and preventing its uncoupling during pathological stress, this compound helps to maintain the electrical stability of the myocardium. The quantitative data from various preclinical models consistently demonstrate its efficacy in improving cell-to-cell communication and reducing arrhythmia susceptibility. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to explore its full therapeutic potential in cardiovascular disease. Future research should aim to further elucidate the precise signaling pathways involved and to translate the compelling preclinical findings into clinical benefits.
References
- 1. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Rotigaptide and Cardiac Arrhythmias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotigaptide (ZP123) is a synthetic peptide analog of the native antiarrhythmic peptide AAP10, engineered for enhanced stability. It has emerged as a promising therapeutic candidate for the management of cardiac arrhythmias, primarily through its novel mechanism of action centered on the modulation of gap junction intercellular communication. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its molecular interactions, electrophysiological effects, and antiarrhythmic properties. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for pivotal assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacology.
Introduction
Cardiac arrhythmias, characterized by irregular heart rhythms, are a major cause of morbidity and mortality worldwide. A critical factor in the genesis of many arrhythmias is impaired electrical coupling between cardiomyocytes, which is mediated by gap junctions.[1] Gap junctions are clusters of intercellular channels formed by connexin proteins, with Connexin43 (Cx43) being the predominant isoform in the ventricular myocardium.[2] this compound is a novel antiarrhythmic peptide that enhances gap junctional intercellular communication, offering a distinct therapeutic approach compared to conventional ion channel blockers.[1][3] This guide delves into the core research that has elucidated the mechanisms underlying this compound's effects on cardiac electrophysiology.
Mechanism of Action: Modulation of Connexin43
This compound's primary mechanism of action involves the modulation of Cx43, the protein that forms gap junctions in ventricular cardiomyocytes.[2] The peptide is believed to prevent the dephosphorylation of key serine residues on Cx43, particularly during ischemic conditions, which is associated with the uncoupling of gap junctions. By maintaining Cx43 in a phosphorylated state, this compound helps to preserve gap junction function, thereby improving intercellular communication and preventing the conduction slowing that can lead to re-entrant arrhythmias.
Signaling Pathway
While the precise receptor for this compound is not fully elucidated, evidence suggests its effects are mediated through the activation of Protein Kinase C (PKC), specifically isoforms PKCα and PKCε. This activation leads to the phosphorylation of Cx43 at specific serine residues, notably Ser368. This phosphorylation event is crucial for maintaining the open conformational state of the gap junction channels, thus enhancing intercellular electrical coupling.
Quantitative Data on Electrophysiological Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cardiac electrophysiology.
Table 1: Effects of this compound on Conduction Velocity (CV)
| Experimental Model | This compound Concentration | Change in Conduction Velocity | Reference |
| Isolated Rabbit Hearts (Therapeutic Hypothermia at 33°C) | 300 nM | Increased from 76 ± 6 cm/s to 84 ± 7 cm/s | |
| Isolated Rabbit Hearts (Therapeutic Hypothermia at 30°C) | 300 nM | Increased from 62 ± 6 cm/s to 68 ± 4 cm/s | |
| Canine Model of Mitral Regurgitation (Left Atrium) | 50 nM | 38 ± 6% increase | |
| Canine Model of Mitral Regurgitation (Right Atrium) | 50 nM | 18 ± 3% increase | |
| Canine Control (Left Atrium) | 50 nM | 24 ± 5% increase | |
| Canine Control (Right Atrium) | 50 nM | 19 ± 9% increase |
Table 2: Effects of this compound on Arrhythmia Induction and Duration
| Experimental Model | This compound Concentration | Effect on Arrhythmia | Reference |
| Canine Model of Mitral Regurgitation | 50 nM | 96% reduction in Atrial Fibrillation duration | |
| Isolated Rabbit Hearts (Therapeutic Hypothermia at 33°C) | 300 nM | Decreased inducibility of Pacing-Induced Ventricular Fibrillation | |
| Isolated Rabbit Hearts (Therapeutic Hypothermia at 30°C) | 300 nM | Decreased inducibility of Pacing-Induced Ventricular Fibrillation | |
| Open-Chest Dogs (Ischemia/Reperfusion) | 100 ng/kg bolus + 1000 ng/kg/h infusion | Significant reduction in premature ventricular complexes | |
| Rabbits with Heart Failure | Not specified | Reduced inducibility of Ventricular Tachycardia/Fibrillation |
Table 3: Effects of this compound on Connexin43 Expression and Phosphorylation
| Experimental Model | This compound Concentration | Duration of Treatment | Change in Cx43 Expression/Phosphorylation | Reference |
| Neonatal Rat Ventricular Cardiomyocytes | 100 nM | 24 hours | ~3-fold increase in total Cx43 expression | |
| HeLa cells expressing Cx43 | 50 nM | 5 hours | No change in overall Cx43 expression or phosphorylation status | |
| Isolated Perfused Rat Hearts (Ischemia) | Not specified | 30 minutes | Suppressed dephosphorylation of Ser297 and Ser368 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
In Vivo Canine Model of Atrial Fibrillation
This protocol is adapted from studies investigating the effects of this compound on atrial fibrillation in a canine model of mitral regurgitation.
Protocol Steps:
-
Animal Model: Chronic mitral regurgitation is induced in adult dogs.
-
Surgical Preparation: Animals are anesthetized, and a thoracotomy is performed to expose the heart. A 512-electrode array is placed on the epicardial surface of both atria for high-resolution mapping.
-
Baseline Measurements: Baseline atrial conduction velocity is measured. Atrial fibrillation (AF) is induced using programmed electrical stimulation, and the duration of AF episodes is recorded.
-
Drug Administration: this compound is administered intravenously at increasing doses (e.g., 10, 50, and 200 nmol/L).
-
Post-Drug Measurements: At each dose, epicardial mapping and AF induction protocols are repeated to assess changes in conduction velocity and AF duration.
-
Data Analysis: Conduction velocity is calculated from the activation maps, and the duration of induced AF is compared between baseline and this compound treatment groups.
Western Blot Analysis of Connexin43 Phosphorylation
This protocol is a generalized procedure based on methodologies used to assess the effects of this compound on Cx43 expression and phosphorylation.
Protocol Steps:
-
Cell Culture and Treatment: Cardiomyocytes or other suitable cell lines (e.g., HeLa cells transfected with Cx43) are cultured and treated with this compound at the desired concentration and duration.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for total Cx43 or a phospho-specific antibody (e.g., anti-pCx43-S368). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is applied, and the resulting signal is detected. Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).
Lucifer Yellow Dye Transfer Assay
This protocol assesses gap junctional intercellular communication by measuring the transfer of a fluorescent dye between adjacent cells.
Protocol Steps:
-
Cell Culture: Cells are grown to confluency on glass coverslips.
-
Treatment: Cells are treated with this compound (e.g., 50 nM for 5 hours) or a vehicle control.
-
Scrape Loading: A scrape is made across the cell monolayer with a sharp needle in the presence of Lucifer Yellow dye.
-
Dye Transfer: The dye enters the cells along the scrape and then passes into adjacent, coupled cells through functional gap junctions.
-
Fixation and Imaging: After a short incubation period, the cells are washed to remove extracellular dye, fixed, and imaged using a fluorescence microscope.
-
Quantification: The extent of dye transfer is quantified by measuring the distance the dye has spread from the scrape line or by counting the number of dye-coupled cells.
Conclusion
The foundational research on this compound has established its potential as a novel antiarrhythmic agent that acts by enhancing gap junctional intercellular communication. Through the modulation of Connexin43 phosphorylation, this compound improves electrical coupling between cardiomyocytes, thereby counteracting the arrhythmogenic substrate associated with conduction slowing. The quantitative data from preclinical models consistently demonstrate its efficacy in improving conduction and reducing arrhythmia susceptibility. The detailed experimental protocols provided in this guide offer a resource for researchers seeking to further investigate the therapeutic potential of this compound and other gap junction modulators in the treatment of cardiac arrhythmias. Continued research in this area holds the promise of developing new and more effective antiarrhythmic therapies.
References
The Role of Rotigaptide in Preventing Ischemia-Induced Gap Junction Uncoupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-induced disruption of intercellular communication, a phenomenon known as gap junction uncoupling, is a critical contributor to the development of life-threatening cardiac arrhythmias. This uncoupling, primarily mediated by the dephosphorylation and altered gating of Connexin 43 (Cx43), the major ventricular gap junction protein, leads to slowed and heterogeneous electrical conduction, creating a substrate for re-entry. Rotigaptide (formerly ZP123) is a synthetic hexapeptide that has emerged as a promising therapeutic agent by specifically targeting and preserving gap junctional intercellular communication during ischemic stress. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in preventing ischemia-induced gap junction uncoupling. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: Ischemia and Gap Junction Uncoupling
Myocardial ischemia, characterized by a reduction in blood flow to the heart muscle, initiates a cascade of pathophysiological events, including ATP depletion, intracellular acidosis, and calcium overload.[1] These changes create an environment conducive to arrhythmias. A key event in the early stages of ischemia is the uncoupling of gap junctions, which are specialized intercellular channels that allow for the direct passage of ions and small molecules between adjacent cardiomyocytes, ensuring coordinated electrical activity.[2]
The primary protein forming these channels in the ventricles is Connexin 43 (Cx43).[3] The conductance of Cx43-containing gap junctions is dynamically regulated by post-translational modifications, particularly phosphorylation.[4] During ischemia, Cx43 undergoes dephosphorylation at specific serine residues, which is strongly associated with channel closure and electrical uncoupling.[5] This uncoupling leads to slowed conduction velocity and creates a heterogeneous electrical landscape, predisposing the heart to re-entrant arrhythmias.
This compound is a novel antiarrhythmic peptide that enhances gap junctional intercellular communication. Unlike traditional antiarrhythmic drugs that target ion channels, this compound's primary mechanism of action is the preservation of cell-to-cell coupling, particularly under ischemic conditions.
Mechanism of Action of this compound
This compound exerts its protective effects by modulating the phosphorylation state of Cx43. While the precise receptor for this compound remains to be definitively identified, it is hypothesized to interact with a G-protein coupled receptor (GPCR). This interaction is believed to trigger a downstream signaling cascade that involves the activation of Protein Kinase C (PKC).
Activated PKC, in turn, is thought to phosphorylate specific serine residues on the C-terminal tail of Cx43, counteracting the ischemia-induced dephosphorylation. Studies have identified Ser297 and Ser368 as key residues whose dephosphorylation during ischemia is suppressed by this compound. By maintaining the phosphorylation of these sites, this compound helps to keep the gap junction channels in an open, conductive state, thereby preserving intercellular communication.
Some studies also suggest that prolonged treatment with this compound can increase the overall expression of Cx43 protein.
Signaling Pathway of this compound in Preventing Gap Junction Uncoupling
The proposed signaling pathway for this compound's action is illustrated below.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound.
Effects on Arrhythmia and Infarct Size
| Animal Model | Condition | This compound Dose | Outcome Measure | Result (Control vs. This compound) | p-value | Reference |
| Open-chest dogs | Ischemia/Reperfusion | 100 ng/kg bolus + 1000 ng/kg/h infusion | Ventricular Tachycardia (events) | 48.7 ± 6.0 vs. 20.3 ± 10.9 | < 0.05 | |
| Open-chest dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Ventricular Tachycardia (events) | 48.7 ± 6.0 vs. 4.3 ± 4.1 | < 0.05 | |
| Open-chest dogs | Ischemia/Reperfusion | 100 ng/kg bolus + 1000 ng/kg/h infusion | Premature Ventricular Complexes (%) | 25.1 ± 4.2 vs. 11.0 ± 4.4 | < 0.05 | |
| Open-chest dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Premature Ventricular Complexes (%) | 25.1 ± 4.2 vs. 1.7 ± 1.3 | < 0.05 | |
| Open-chest dogs | Ischemia/Reperfusion | 1000 ng/kg bolus + 10 µg/kg/h infusion | Infarct Size (% of left ventricle) | 13.2 ± 1.9 vs. 7.1 ± 1.0 | < 0.05 | |
| Rats | Chronic Myocardial Infarction | 5.5 ± 0.5 nmol/L (plasma level) | Infarct Size (% of vehicle) | 100 ± 12 vs. 67 ± 7 | 0.005 | |
| Pigs | Myocardial Infarction | Bolus + infusion | Infarct Size (% of Area at Risk) | 43.6 ± 4.2 vs. 18.7 ± 4.1 | 0.006 |
Effects on Electrophysiological Parameters
| Animal Model | Condition | This compound Dose | Parameter | Result (Control vs. This compound) | p-value | Reference |
| Guinea pig hearts | Low-flow ischemia | Not specified | Threshold for Discordant Alternans (beats/min) | 364 ± 9 vs. 394 ± 7 | < 0.05 | |
| Rabbits with Heart Failure | Heart Failure | Infusion | Ventricular Fibrillation Threshold (V) | 6.3 ± 1.4 vs. 15.0 ± 2.0 | < 0.05 | |
| Rabbits with Heart Failure | Heart Failure | Infusion | Effective Refractory Period (ms) | 131.7 ± 12.5 vs. 113.3 ± 8.6 | < 0.05 | |
| Canine Model | Mitral Regurgitation | 200 nmol/L | Left Atrial Conduction Velocity (cm/s) | 69 ± 6 vs. 95 ± 8 | < 0.05 | |
| Isolated Rat Atria | Metabolic Stress | Not specified | Conduction Velocity (% of baseline) | 70 ± 3 vs. 98 ± 4 | < 0.05 |
Effects on Connexin 43
| Cell/Animal Model | Condition | This compound Dose | Parameter | Result | p-value | Reference |
| Guinea pig hearts | Low-flow ischemia | Not specified | Cx43 Dephosphorylation (%) | 15.9 ± 7.0 vs. 0.3 ± 6.4 | < 0.001 | |
| Isolated rat hearts | Global ischemia (30 min) | Not specified | Dephosphorylation of Ser297 and Ser368 | Suppressed | Not specified | |
| Neonatal rat ventricular cardiomyocytes | 24h treatment | 100 nM | Cx43 Protein Expression | Dose-dependent increase | Not specified | |
| HeLa cells expressing Cx43-GFP | 5h treatment | 50 nM | Gap junction mediated communication | 40% increase | Not specified |
Experimental Protocols
Ischemia-Reperfusion Induced Ventricular Arrhythmia in Dogs
This protocol is a common model for studying the antiarrhythmic effects of compounds during ischemia and reperfusion.
-
Animal Model: Anesthetized open-chest dogs are used.
-
Arrhythmia Induction: The left anterior descending (LAD) coronary artery is occluded for a period of 60 minutes to induce myocardial ischemia. This is followed by a reperfusion period of 4 hours, during which spontaneous ventricular arrhythmias are monitored.
-
Drug Administration: this compound is typically administered intravenously as a bolus, followed by a continuous infusion. The administration usually starts 10 minutes prior to the onset of reperfusion.
-
Data Acquisition: Electrocardiogram (ECG) is continuously monitored to quantify arrhythmias, such as premature ventricular complexes (PVCs) and ventricular tachycardia (VT).
-
Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area at risk and the infarcted area are determined using histological staining techniques (e.g., triphenyltetrazolium chloride staining).
Western Blot Analysis of Cx43 Phosphorylation
This protocol is used to assess the phosphorylation status of Cx43 in response to ischemia and this compound treatment.
-
Tissue/Cell Lysis: Heart tissue or isolated cardiomyocytes are homogenized in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for total Cx43 or a phospho-specific antibody that recognizes Cx43 phosphorylated at a particular site (e.g., Ser368).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the bands is quantified using densitometry software to determine the relative levels of total and phosphorylated Cx43.
Conclusion
This compound represents a novel and promising approach to the prevention of ischemia-induced arrhythmias. By targeting the fundamental mechanism of gap junction uncoupling, it addresses a key event in the pathophysiology of ischemic heart disease. The data strongly suggest that this compound's ability to maintain Cx43 phosphorylation and preserve intercellular communication during metabolic stress translates into significant antiarrhythmic and cardioprotective effects in preclinical models. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in patients with ischemic heart disease.
References
- 1. Ischemia-induced arrhythmia: the role of connexins, gap junctions, and attendant changes in impulse propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound (ZP123) on connexin43 remodeling in canine ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of delayed electrical uncoupling induced by ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ischemia-regulated phosphorylation sites in connexin43: A possible target for the antiarrhythmic peptide analogue this compound (ZP123) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Peptide Sequence of Rotigaptide: Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotigaptide (Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2), also known as ZP123, is a synthetic hexapeptide that has demonstrated significant potential as a novel antiarrhythmic agent.[1] Its unique mechanism of action, which involves the modulation of gap junction intercellular communication, sets it apart from traditional antiarrhythmic drugs that primarily target ion channels. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathways and experimental workflows are included to support further research and development in this area.
Introduction
Cardiac arrhythmias, particularly atrial and ventricular fibrillation, are leading causes of morbidity and mortality worldwide.[2] A key factor in the propagation of coordinated cardiac conduction is the function of gap junctions, which facilitate direct intercellular communication between cardiomyocytes.[3] These channels are primarily formed by Connexin 43 (Cx43) in the ventricles.[3] Under pathological conditions such as ischemia, the function of these channels is often compromised, leading to slowed and disorganized conduction, which can create a substrate for re-entrant arrhythmias.[3] this compound has been developed to specifically enhance gap junctional intercellular communication (GJIC), offering a novel therapeutic strategy for the treatment of cardiac arrhythmias.
Chemical and Physical Properties
This compound is a synthetic peptide with the following sequence: Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2. The inclusion of D-amino acids enhances its stability against enzymatic degradation.
| Property | Value | Reference |
| IUPAC Name | N-Acetyl-D-tyrosyl-D-prolyl-(4S)-4-hydroxy-D-prolylglycyl-D-alanylglycinamide | |
| Molecular Formula | C28H39N7O9 | |
| Molar Mass | 617.660 g/mol | |
| CAS Number | 355151-12-1 |
Mechanism of Action
This compound's primary mechanism of action is the modulation of Connexin 43 (Cx43), the major protein constituent of ventricular gap junctions. It is believed to act indirectly, possibly through a yet-unidentified G-protein coupled receptor (GPCR), to initiate a signaling cascade that enhances gap junction function.
Signaling Pathway
The proposed signaling pathway for this compound involves the activation of Protein Kinase C (PKC). Activated PKC, in turn, is thought to phosphorylate Cx43 at specific serine residues, namely Ser297 and Ser368. This phosphorylation is crucial for maintaining the open conformational state of the gap junction channels, thereby preventing their uncoupling, especially under conditions of metabolic stress like ischemia.
Quantitative Data
In Vitro Efficacy
| Cell Line | Concentration | Effect | Reference |
| Neonatal Rat Ventricular Myocytes | 100 nM | Dose-dependent increase in Cx43 protein expression | |
| HeLa cells expressing Cx43 | 50 nM | ~40% increase in gap junction mediated communication after 5 hours | |
| Human Islets | 100 nM | ~40% reduction in cytokine-induced apoptosis |
Preclinical Efficacy in Animal Models
| Animal Model | Condition | This compound Dose/Concentration | Key Findings | Reference |
| Dog | Mitral Regurgitation | 50 nmol/L | 96% reduction in atrial fibrillation duration | |
| Dog | Heart Failure | 50 nmol/L | No significant effect on atrial fibrillation vulnerability | |
| Rabbit | Heart Failure | 1.5 µg/kg bolus + 94 ng/kg/min infusion | Reduced vulnerability to ventricular arrhythmias | |
| Rabbit | Therapeutic Hypothermia | 300 nM | Increased ventricular conduction velocity and decreased ventricular fibrillation inducibility | |
| Dog | Ventricular Fibrillation | Not specified | Increased expression of phosphorylated Cx43 and improved defibrillation success rate | |
| Rat | Chronic Myocardial Infarction | 5.5 nmol/L (plasma level) | Significant reduction in infarct size |
Pharmacokinetic Parameters
Comprehensive, publicly available pharmacokinetic data for this compound in preclinical species and humans is limited. Phase I clinical trials in healthy volunteers have been completed, and the drug was reported to be well-tolerated.
Experimental Protocols
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from established methods for isolating a high yield of viable ventricular cardiomyocytes.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type II
-
Trypsin
-
Percoll
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Laminin-coated culture dishes
Procedure:
-
Euthanize neonatal rat pups according to approved animal care protocols.
-
Excise the hearts and place them in ice-cold HBSS.
-
Trim away the atria and large vessels, leaving the ventricles.
-
Mince the ventricular tissue into small pieces.
-
Perform enzymatic digestion using a solution of collagenase and trypsin in HBSS with gentle agitation.
-
Collect the cell suspension after each digestion step and neutralize the enzyme activity with DMEM containing FBS.
-
Purify the cardiomyocytes from fibroblasts using a discontinuous Percoll gradient centrifugation.
-
Resuspend the cardiomyocyte pellet in DMEM with FBS and plate on laminin-coated dishes.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
Western Blot Analysis of Connexin 43 Expression
This protocol outlines the steps to quantify Cx43 protein levels in cell lysates.
Materials:
-
Cultured cells (e.g., NRVMs)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cx43
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cx43 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the data.
Conclusion
This compound represents a promising novel approach to antiarrhythmic therapy by targeting gap junction communication. Its ability to enhance the function of Connexin 43, particularly under ischemic conditions, has been demonstrated in various preclinical models. The proposed mechanism involving a GPCR-mediated activation of PKC and subsequent phosphorylation of Cx43 provides a solid foundation for further investigation. While more detailed pharmacokinetic data and a complete elucidation of the upstream signaling components are needed, the existing body of evidence strongly supports the continued development of this compound and similar gap junction modulators for the treatment of cardiac arrhythmias. This technical guide provides a comprehensive resource for researchers in the field, summarizing key data and providing detailed methodologies to facilitate future studies.
References
- 1. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antiarrhythmic Efficacy of Rotigaptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigaptide (formerly ZP123) is a synthetic hexapeptide that has demonstrated significant promise as a novel antiarrhythmic agent in a range of preclinical studies. Unlike traditional antiarrhythmic drugs that primarily target ion channels, this compound's mechanism of action centers on the modulation of gap junction intercellular communication, a critical component in the coordinated propagation of electrical impulses in the heart. This technical guide provides a comprehensive overview of the preclinical data supporting the antiarrhythmic effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Enhancing Gap Junction Communication
The primary molecular target of this compound is Connexin 43 (Cx43), the predominant protein constituent of ventricular gap junctions.[1] In pathological conditions such as myocardial ischemia, Cx43 can become dephosphorylated, leading to the uncoupling of gap junctions and a slowing of conduction velocity, which creates a substrate for re-entrant arrhythmias.[2] this compound is proposed to counteract this by preventing the dephosphorylation of key serine residues on Cx43, specifically Ser297 and Ser368.[2] This action helps to maintain proper gap junction function and intercellular communication. While the precise upstream signaling is still under investigation, evidence suggests the involvement of G-protein coupled receptors and the activation of protein kinase C (PKC).[1]
Quantitative Data on Antiarrhythmic Effects
The preclinical efficacy of this compound has been quantified in various animal models of both ventricular and atrial arrhythmias. The following tables summarize the key findings.
Table 1: Effects of this compound on Ventricular Arrhythmias
| Animal Model | Arrhythmia Induction | Key Parameter | Vehicle/Control Group | This compound-Treated Group | Percentage Change | Reference |
| Open-Chest Dog | Ischemia-Reperfusion | Incidence of Ventricular Tachycardia (events) | 48.7 ± 6.0 | 4.3 ± 4.1 (at highest dose) | -91.2% | [3] |
| Open-Chest Dog | Ischemia-Reperfusion | Premature Ventricular Complexes (%) | 25.1 ± 4.2 | 1.7 ± 1.3 (at highest dose) | -93.2% | |
| Rabbit with Heart Failure | Programmed Electrical Stimulation | Ventricular Fibrillation Threshold (V) | 6.3 ± 1.4 | 15.0 ± 2.0 | +138% | |
| Rabbit with Heart Failure | Programmed Electrical Stimulation | Effective Refractory Period (ms) | 131.7 ± 12.5 | 113.3 ± 8.6 | -14.0% | |
| Isolated Rabbit Heart | Therapeutic Hypothermia (33°C) | Pacing-Induced Ventricular Fibrillation Inducibility | High | Decreased | Not specified | |
| Isolated Rabbit Heart | Therapeutic Hypothermia (30°C) | Ventricular Conduction Velocity (cm/s) | 62 ± 6 | 68 ± 4 | +9.7% | |
| Rabbit | Prolonged Ventricular Fibrillation | Average Defibrillation Voltage (V) | 1206 ± 709 | 844 ± 546 | -30.0% |
Table 2: Effects of this compound on Atrial Fibrillation
| Animal Model | Arrhythmia Model | Key Parameter | Vehicle/Control Group | This compound-Treated Group (50 nmol/L) | Percentage Change | Reference |
| Dog | Chronic Mitral Regurgitation | Duration of Induced Atrial Fibrillation (s) | 786 ± 764 | 14 ± 16 | -98.2% | |
| Dog | Chronic Mitral Regurgitation | Left Atrial Conduction Velocity (% increase) | Baseline | +38 ± 6% | Not applicable | |
| Dog | Heart Failure | Duration of Induced Atrial Fibrillation (s) | 883 ± 684 | 1622 ± 355 | +83.7% (no improvement) | |
| Isolated Rabbit Heart | Chronic Volume Overload | Atrial Conduction Velocity | Decreased from baseline | Significantly increased | Not specified |
Detailed Experimental Protocols
Ischemia-Reperfusion Induced Ventricular Arrhythmia in Open-Chest Dogs
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia and Surgical Preparation: Anesthesia is induced and maintained with appropriate anesthetics (e.g., pentobarbital). The animals are ventilated, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) or left circumflex (LCX) coronary artery is isolated for occlusion.
-
Arrhythmia Induction: A snare occluder is placed around the isolated coronary artery. The artery is occluded for a period of 60 minutes, followed by a reperfusion period of 4 hours to induce spontaneous ventricular arrhythmias.
-
Drug Administration: this compound or vehicle is administered intravenously as a bolus, typically 10 minutes before the onset of reperfusion, followed by a continuous infusion throughout the reperfusion period. Dosing regimens have ranged from 1 ng/kg bolus + 10 ng/kg/h infusion to 1000 ng/kg bolus + 10 µg/kg/h infusion.
-
Data Acquisition and Analysis: A standard limb lead II electrocardiogram (ECG) is continuously monitored to record heart rate, blood pressure, and the incidence of premature ventricular complexes (PVCs) and ventricular tachycardia (VT). VT is often defined as a series of four or more consecutive PVCs. Post-mortem analysis can be performed to determine the infarct size.
Pacing-Induced Ventricular Arrhythmia in Langendorff-Perfused Rabbit Hearts
-
Animal Model: New Zealand White rabbits.
-
Heart Isolation and Perfusion: The rabbit is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion through the aorta with an oxygenated Krebs-Henseleit or Tyrode's solution.
-
Arrhythmia Induction: Hearts can be subjected to conditions that promote arrhythmias, such as therapeutic hypothermia (e.g., 33°C or 30°C). Pacing-induced ventricular fibrillation (PIVF) is then assessed by burst pacing at a rapid cycle length.
-
Drug Administration: this compound (e.g., 300 nM) or vehicle is perfused through the isolated heart.
-
Data Acquisition and Analysis: Optical mapping with voltage-sensitive dyes is a key technique used to measure epicardial conduction velocity (CV) and action potential duration (APD). Ventricular fibrillation inducibility is evaluated by programmed electrical stimulation.
Atrial Fibrillation in Canine Models of Chronic Mitral Regurgitation and Heart Failure
-
Animal Model: Mongrel dogs.
-
Model Creation:
-
Chronic Mitral Regurgitation (MR): MR is induced by surgically avulsing the mitral valve chordae tendineae.
-
Heart Failure (HF): HF is induced by rapid ventricular tachypacing over several weeks.
-
-
Electrophysiological Study: After the development of the respective cardiac conditions, an open-chest electrophysiological study is performed. Epicardial mapping of both atria is conducted using a multi-electrode array.
-
Arrhythmia Induction: Atrial fibrillation (AF) is induced by rapid atrial pacing.
-
Drug Administration: this compound is administered intravenously at increasing doses (e.g., 10, 50, and 200 nmol/L).
-
Data Acquisition and Analysis: Atrial conduction velocity and the duration of induced AF are measured at baseline and at each dose of this compound.
Signaling Pathways and Visualizations
The antiarrhythmic effect of this compound is intricately linked to the phosphorylation state of Connexin 43. The proposed signaling pathway involves the modulation of protein kinases that regulate Cx43.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Preclinical Arrhythmia Studies
Caption: General experimental workflow for evaluating this compound efficacy.
Conclusion
The preclinical data for this compound strongly support its potential as a novel antiarrhythmic agent with a unique mechanism of action. By preserving and enhancing gap junction communication through the modulation of Connexin 43, this compound addresses a fundamental driver of arrhythmogenesis. The quantitative data from diverse and clinically relevant animal models consistently demonstrate its efficacy in reducing both ventricular and atrial arrhythmias. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other gap junction modulators. Further research to fully elucidate the intricate signaling pathways will be crucial for optimizing the therapeutic potential of this promising class of antiarrhythmic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of ischemia-regulated phosphorylation sites in connexin43: A possible target for the antiarrhythmic peptide analogue this compound (ZP123) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ZP123) prevents spontaneous ventricular arrhythmias and reduces infarct size during myocardial ischemia/reperfusion injury in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Rotigaptide on Connexin 43 (Cx43) Protein Expression
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the molecular effects of Rotigaptide, a novel antiarrhythmic peptide, on the expression and function of Connexin 43 (Cx43), a critical gap junction protein. The information presented is collated from multiple scientific studies to facilitate a deeper understanding for research and development purposes.
Introduction
This compound (also known as ZP123) is a synthetic hexapeptide that has garnered significant interest for its antiarrhythmic properties. Its mechanism of action is closely linked to the modulation of gap junction intercellular communication (GJIC), primarily through its effects on Connexin 43 (Cx43).[1] Gap junctions are essential for the coordinated propagation of electrical impulses in cardiac tissue, and their dysfunction is implicated in various arrhythmias.[2] this compound has been shown to prevent the uncoupling of Cx43-mediated gap junctions, particularly under conditions of metabolic stress, thereby preserving normal cell-to-cell communication.[1] This guide delves into the specific effects of this compound on Cx43 protein expression, phosphorylation, and the underlying signaling pathways.
Quantitative Data on this compound's Effect on Cx43 Expression
The long-term effects of this compound on Cx43 protein levels have been quantitatively assessed in neonatal rat ventricular cardiomyocytes. Studies have demonstrated a dose-dependent increase in total Cx43 protein expression following a 24-hour treatment period.
| This compound Concentration | Mean Increase in Cx43 Protein Levels (Fold Change vs. Control) | Statistical Significance (p-value) |
|---|---|---|
| 10 nM | Significantly Increased | < 0.05 |
| 100 nM | ~3-fold (Maximum) | < 0.05 |
Data synthesized from studies by Stahlhut et al. (2006).[3][4]
It is important to note that short-term exposure (5 hours) to this compound did not show a significant modification in the overall level of Cx43 expression in HeLa cells expressing Cx43-GFP or in cardiac myocytes. This suggests that the effect of this compound on Cx43 expression is time-dependent.
Experimental Protocols
This section details the key experimental methodologies used to elucidate the effects of this compound on Cx43 protein expression.
-
Cell Lines:
-
Neonatal ventricular myocytes were isolated from Sprague-Dawley rats.
-
HeLa cells transfected with cDNA encoding Cx43-GFP were also utilized.
-
-
Treatment:
-
For long-term studies, neonatal ventricular myocytes were treated with varying concentrations of this compound (e.g., 10 nM, 100 nM) for 24 hours.
-
For short-term studies, HeLa cells or myocytes were exposed to this compound (e.g., 50 nM) for 5 hours.
-
-
Objective: To quantify the total amount of Cx43 protein in cell lysates following treatment with this compound.
-
Protocol:
-
Cell Lysis: Confluent monolayers of cells were lysed in a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for Cx43. Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the Cx43 bands was quantified using densitometry software. An internal control, such as p70, was used for normalization.
-
-
Objective: To visualize the localization and quantify the immunoreactivity of Cx43 within cells.
-
Protocol:
-
Cell Fixation: Cells grown on coverslips were fixed with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilization: The cell membranes were permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: The cells were incubated with a primary antibody against Cx43, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips were mounted on slides and observed under a fluorescence microscope.
-
Image Analysis: The fluorescence intensity of Cx43 immunoreactivity was semi-quantitatively analyzed to determine changes in expression and localization, particularly at cell-cell borders, indicating gap junction formation.
-
-
Objective: To analyze the effect of this compound on the expression of Cx43-GFP in live cells.
-
Protocol:
-
Cell Treatment: HeLa cells expressing Cx43-GFP were treated with this compound.
-
Cell Harvesting: The cells were harvested and prepared for flow cytometry.
-
FACS Analysis: The inherent autofluorescence of the Cx43-GFP protein was measured using a flow cytometer. This allowed for the analysis of the overall level of Cx43-GFP fluorescence on a per-cell basis.
-
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound exerts its effects on Cx43 is still under investigation, but several key pathways and processes have been implicated.
-
Increased Biosynthesis: Long-term treatment with this compound appears to increase the biosynthesis of Cx43 protein. This was suggested by experiments using the protein synthesis inhibitor cycloheximide. Co-treatment with this compound partially rescued the cycloheximide-induced reduction in Cx43 protein levels, indicating an effect on protein synthesis.
-
Prevention of Dephosphorylation: this compound has been shown to prevent the dephosphorylation of Cx43 at specific serine residues, notably Ser297 and Ser368, during conditions of metabolic stress like ischemia. The phosphorylation status of these sites is crucial for maintaining proper gap junction channel gating and intercellular communication.
-
Involvement of Protein Kinase C (PKC): Some evidence suggests that this compound's mechanism may involve the activation of Protein Kinase C (PKC). It is hypothesized that this compound may bind to a G-protein coupled receptor (GPCR), leading to the activation of PKC, which in turn phosphorylates Cx43. However, the exact receptor and the direct interaction with PKC remain to be fully elucidated.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on Cx43 expression.
Caption: Proposed signaling pathway for this compound's modulation of Connexin 43.
Conclusion
This compound demonstrates a significant and complex modulatory effect on Connexin 43. While short-term exposure primarily affects gap junction communication by preventing dephosphorylation, long-term treatment leads to a notable increase in total Cx43 protein expression, likely through enhanced biosynthesis. These findings underscore the therapeutic potential of this compound in conditions associated with impaired gap junction function. Further research is warranted to fully elucidate the upstream signaling components, such as the specific GPCR involved, and to explore the long-term clinical implications of increased Cx43 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiarrhythmic peptide this compound (ZP123) increases connexin 43 protein expression in neonatal rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Designing In Vivo Experiments with Rotigaptide in Animal Models of Arrhythmia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigaptide (also known as ZP123) is a novel antiarrhythmic peptide that has shown promise in preclinical studies for the treatment of cardiac arrhythmias, particularly those associated with gap junction dysfunction.[1][2][3] Its primary mechanism of action involves the modulation of Connexin 43 (Cx43), the main protein component of ventricular gap junctions.[4][5] By enhancing intercellular communication, this compound helps to normalize conduction and reduce the substrate for reentrant arrhythmias. These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy of this compound in various animal models of arrhythmia.
Mechanism of Action
This compound is a hexapeptide that enhances gap junctional intercellular communication, primarily by modulating the function of Connexin 43 (Cx43). It is believed to prevent the dephosphorylation of key serine residues on Cx43, which is associated with the uncoupling of gap junctions during pathological conditions like ischemia. By maintaining Cx43 in a phosphorylated, open state, this compound improves electrical coupling between cardiomyocytes. Some studies also suggest that long-term administration of this compound may increase the expression of Cx43 protein. This enhanced cell-to-cell communication can lead to increased conduction velocity and a reduction in the dispersion of repolarization, thereby suppressing arrhythmogenic substrates.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Data Presentation: Efficacy of this compound in Preclinical Arrhythmia Models
The following tables summarize the quantitative data from key in vivo studies investigating the antiarrhythmic effects of this compound.
Table 1: Ventricular Arrhythmia Models
| Animal Model | Arrhythmia Induction | Key Efficacy Parameters | This compound Dosing | Key Results | Citation |
| Dog | 60-min coronary artery occlusion followed by 4h reperfusion | Incidence of Ventricular Tachycardia (VT) and Premature Ventricular Complexes (PVCs) | Bolus + i.v. infusion: 1 ng/kg + 10 ng/kg/h; 10 ng/kg + 100 ng/kg/h; 100 ng/kg + 1000 ng/kg/h; 1000 ng/kg + 10 µg/kg/h | Dose-dependent reduction in VT and PVCs. Highest dose reduced VT by ~91% and PVCs by ~93%. | |
| Dog | Ischemia/Reperfusion | Infarct Size | 1000 ng/kg bolus + 10 µg/kg/h infusion | Reduced infarct size from 13.2% to 7.1% of the left ventricle. | |
| Rabbit | Heart Failure (HF) induced by chronic volume-pressure overload | Ventricular Fibrillation Threshold (VFT), Effective Refractory Period (ERP), Arrhythmia Inducibility | Intravenous infusion | Increased VFT (15.0 V vs. 6.3 V in HF), shortened ERP (113.3 ms vs. 131.7 ms in HF), and decreased vulnerability to VT/VF. | |
| Rabbit | Therapeutic Hypothermia (33°C and 30°C) | Conduction Velocity (CV), Action Potential Duration (APD) Dispersion, Arrhythmia Inducibility | Not specified | Increased ventricular CV, decreased APD dispersion, and reduced inducibility of premature ventricular complexes and ventricular fibrillation. |
Table 2: Atrial Fibrillation Models
| Animal Model | Arrhythmia Induction | Key Efficacy Parameters | This compound Dosing (nmol/L) | Key Results | Citation |
| Dog | Chronic Mitral Regurgitation (MR) | Atrial Fibrillation (AF) Duration | 50 nmol/L | Markedly decreased AF duration by 96%. | |
| Dog | Pacing-induced Heart Failure (HF) | Atrial Fibrillation (AF) Duration | 50 nmol/L | No significant effect on AF duration. | |
| Dog (Normal Atria) | Programmed Electrical Stimulation | Effective Refractory Period (ERP) | Not specified | Shortened atrial ERP at various basic cycle lengths. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound in animal models of arrhythmia. These protocols are generalized and should be adapted to specific institutional guidelines and experimental needs.
Protocol 1: Ischemia-Reperfusion Induced Ventricular Arrhythmia in a Canine Model
Objective: To evaluate the efficacy of this compound in preventing ventricular arrhythmias and reducing infarct size following myocardial ischemia and reperfusion.
Animal Model: Mongrel dogs of either sex.
Materials:
-
This compound (and vehicle control)
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Ventilator
-
ECG recording system
-
Apparatus for coronary artery occlusion (e.g., hydraulic occluder)
-
Blood pressure monitoring equipment
-
Surgical instruments
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog and maintain a surgical plane of anesthesia throughout the experiment.
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Place a hydraulic occluder around the LAD.
-
Insert catheters for drug administration, blood pressure monitoring, and blood sampling.
-
Record baseline ECG and hemodynamic parameters.
-
-
Induction of Ischemia and Reperfusion:
-
Induce myocardial ischemia by inflating the coronary occluder for 60 minutes.
-
Confirm ischemia by observing ST-segment elevation on the ECG and regional cyanosis of the myocardium.
-
After 60 minutes of occlusion, deflate the occluder to allow for reperfusion for 4 hours.
-
-
Drug Administration:
-
10 minutes prior to reperfusion, administer a bolus injection of this compound or vehicle, followed by a continuous intravenous infusion for the duration of the reperfusion period.
-
Example dosing regimens can be found in Table 1.
-
-
Data Acquisition and Analysis:
-
Continuously record the ECG throughout the reperfusion period.
-
Quantify the incidence and duration of ventricular tachycardia (VT) and the number of premature ventricular complexes (PVCs).
-
Monitor heart rate, blood pressure, and other hemodynamic parameters.
-
-
Infarct Size Determination:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart with TTC to delineate the infarcted tissue from the area at risk and viable tissue.
-
Calculate the infarct size as a percentage of the area at risk and/or the total left ventricular mass.
-
Protocol 2: Programmed Electrical Stimulation for Arrhythmia Induction in a Rabbit Heart Failure Model
Objective: To assess the effect of this compound on ventricular arrhythmia inducibility and key electrophysiological parameters in a model of heart failure.
Animal Model: New Zealand White rabbits.
Materials:
-
This compound (and vehicle control)
-
Anesthetic agents
-
Apparatus for inducing heart failure (e.g., aortic insufficiency and stenosis)
-
Electrophysiology recording system with a programmable stimulator
-
Catheter electrodes for intracardiac recording and stimulation
-
ECG recording system
Procedure:
-
Induction of Heart Failure (Chronic Model):
-
Surgically induce combined aortic insufficiency and stenosis to create chronic volume and pressure overload.
-
Allow several weeks for the development of heart failure, confirmed by echocardiography.
-
-
Electrophysiological Study:
-
Anesthetize the heart failure rabbit.
-
Introduce a catheter electrode into the right ventricle via the jugular vein for programmed electrical stimulation and recording.
-
Record baseline intracardiac and surface ECGs.
-
-
Drug Administration:
-
Administer an intravenous infusion of this compound or vehicle.
-
-
Electrophysiological Parameter Measurement:
-
Determine the ventricular effective refractory period (ERP) using programmed electrical stimulation (e.g., delivering a premature stimulus after a train of 8 paced beats at a fixed cycle length).
-
Measure the ventricular fibrillation threshold (VFT) by applying a train of high-frequency stimuli.
-
-
Arrhythmia Induction Protocol:
-
Use a programmed electrical stimulation protocol (e.g., burst pacing or delivery of multiple extrastimuli) to attempt to induce ventricular tachyarrhythmias (VT/VF).
-
Record the incidence, duration, and characteristics of any induced arrhythmias.
-
-
Data Analysis:
-
Compare the ERP, VFT, and arrhythmia inducibility between the this compound-treated and vehicle control groups.
-
Experimental Workflow
Caption: General experimental workflow for in vivo arrhythmia studies.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cardiac arrhythmias due to its unique mechanism of enhancing gap junction communication. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo experiments to further elucidate the antiarrhythmic potential of this compound and similar compounds. Careful selection of animal models and arrhythmia induction methods is crucial for obtaining clinically relevant and reproducible results.
References
- 1. Electrophysiological effect of this compound in rabbits with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antiarrhythmic peptide–this compound - Creative Peptides [creative-peptides.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Connexin 43 Expression Following Rotigaptide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis for the investigation of Connexin 43 (Cx43) expression in response to Rotigaptide treatment. This compound is an antiarrhythmic peptide known to modulate gap junction communication, with Connexin 43 being a primary protein component of these channels.[1][2] Understanding the effect of this compound on Cx43 expression is crucial for elucidating its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of this compound on Cx43 protein expression, as determined by Western blot analysis.
Table 1: Effect of this compound on Total Connexin 43 Expression
| Cell/Tissue Type | This compound Concentration | Duration of Treatment | Change in Total Cx43 Expression | Reference |
| Neonatal Rat Ventricular Cardiomyocytes | 10 nM | 24 hours | Significant Increase | [3] |
| Neonatal Rat Ventricular Cardiomyocytes | 100 nM | 24 hours | Maximum dose-dependent increase observed | [1][4] |
| Canine Ventricular Fibrillation Model | Not Specified | 12 and 30 minutes | Higher than control group | |
| HeLa cells expressing Cx43 | 50 nM | 5 hours | No significant change in overall expression |
Table 2: Effect of this compound on Phosphorylated Connexin 43 (p-Cx43)
| Cell/Tissue Type | This compound Concentration | Duration of Treatment | Change in Phosphorylated Cx43 (p-Cx43) Expression | Reference |
| Canine Ventricular Fibrillation Model | Not Specified | 8, 12, and 30 minutes | Significantly higher than control groups, though a decrease was noted with VF duration |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis of Cx43 expression following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Lines: Neonatal rat ventricular cardiomyocytes or other cell lines endogenously expressing or transfected with Cx43 are suitable.
-
Culture Conditions: Culture cells in the appropriate medium and conditions until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable sterile solvent, such as sterile water or phosphate-buffered saline (PBS).
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells and resuspend them in the lysis buffer.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract into a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total Cx43 or phosphorylated Cx43 (e.g., phospho-Cx43 Ser368) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
Detection and Analysis
-
Chemiluminescent Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the Cx43 or p-Cx43 band to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's modulation of Connexin 43.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of Cx43 expression.
References
Visualizing the Impact of Rotigaptide on Connexin 43: Application Notes and Protocols for Immunocytochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immunocytochemical visualization of Connexin 43 (Cx43) and the effects of the antiarrhythmic peptide, Rotigaptide. This compound is a modulator of Cx43, a gap junction protein crucial for intercellular communication, particularly in cardiac tissue.[1][2] Understanding the influence of this compound on Cx43 expression, localization, and phosphorylation status is vital for elucidating its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on Cx43.
Table 1: Effect of this compound on Cx43 Protein Expression
| Cell Type | This compound Concentration | Duration of Treatment | Change in Cx43 Protein Expression | Analytical Method | Reference |
| Neonatal Rat Ventricular Myocytes | 100 nM | 24 hours | Dose-dependent increase, maximum at 100 nM | Western Blot | [3][4] |
| Neonatal Rat Ventricular Myocytes | 100 nM | 24 hours | Marked increase in Cx43 immunoreactivity | Immunocytochemistry | [3] |
| HeLa cells expressing Cx43-GFP | 50 nM | 5 hours | No significant change in overall level | Western Blot | |
| Canine Ventricular Tissue (in vivo) | 1µg/kg bolus + 10µg/kg/h infusion | 15 minutes before VF | Significantly higher than control group | Western Blot & Immunofluorescence |
Table 2: Effect of this compound on Cx43 Phosphorylation
| Condition | This compound Treatment | Phosphorylation Site | Change in Phosphorylation | Analytical Method | Reference |
| Global Ischemia (Rat Hearts) | Yes | Ser297 and Ser368 | Suppressed dephosphorylation | Mass Spectrometry | |
| Normal Conditions | Yes | Not specified | No changes in phosphorylation status observed | Western Blot |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's effect on Cx43 and the experimental workflow for its visualization.
Caption: Proposed signaling pathway of this compound's action on Cx43.
Caption: Experimental workflow for immunocytochemical analysis of Cx43.
Detailed Experimental Protocols
This section provides a detailed protocol for the immunocytochemical staining of Cx43 in cultured cells to visualize the effects of this compound.
Materials and Reagents:
-
Cell Culture:
-
Appropriate cell line (e.g., neonatal rat ventricular myocytes, HeLa cells expressing Cx43)
-
Sterilized glass coverslips
-
6- or 24-well cell culture plates
-
Complete cell culture medium
-
Gelatin-coating solution (0.1% gelatin in deionized H₂O) (optional, for enhancing cell adhesion)
-
-
This compound Treatment:
-
This compound (trifluoroacetate salt is commonly used for stability and solubility)
-
Vehicle control (e.g., sterile PBS or DMSO)
-
-
Immunocytochemistry:
-
Phosphate-buffered saline (PBS), 1X
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 0.5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Connexin 43 polyclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., FITC-conjugated)
-
Nuclear counterstain: Hoechst 33342 or DAPI
-
Anti-fade mounting medium
-
Microscope slides
-
Protocol:
1. Cell Seeding and Culture:
-
If necessary, coat sterile glass coverslips with a thin layer of gelatin to enhance cell adhesion.
-
Place the coverslips into the wells of a 6- or 24-well plate.
-
Seed the cells onto the coverslips at a density that will result in a sub-confluent to confluent monolayer at the time of the experiment.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency.
2. This compound Treatment:
-
Prepare the desired concentrations of this compound in complete cell culture medium. A final concentration of 50-100 nM is often effective.
-
Include a vehicle-only control group.
-
Remove the existing culture medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 5-24 hours).
3. Cell Fixation and Permeabilization:
-
Following treatment, gently wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens. For membrane-associated antigens like connexins, some protocols suggest avoiding Triton X-100 and using acetone or methanol fixation which also permeabilizes the cells.
4. Blocking and Antibody Incubation:
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by incubating the cells with 0.5% BSA in PBS for 15-30 minutes at room temperature.
-
Dilute the primary anti-Cx43 antibody in the blocking buffer to its optimal working concentration (as determined by titration or manufacturer's recommendation).
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
5. Nuclear Staining and Mounting:
-
Incubate the cells with a nuclear counterstain such as Hoechst 33342 or DAPI for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of anti-fade mounting medium, ensuring the cell-side is facing down.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
6. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for analysis.
-
Quantitative analysis of Cx43 immunofluorescence can be performed using image analysis software (e.g., ImageJ) to measure parameters such as the intensity of Cx43 staining at gap junction plaques, the size and number of plaques, and the degree of Cx43 lateralization.
References
Application Notes and Protocols for Dye Transfer Assays to Measure Gap Junction Communication with Rotigaptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing dye transfer assays for the assessment of gap junction intercellular communication (GJIC) modulated by Rotigaptide. This compound, a synthetic hexapeptide, has been identified as a potent enhancer of GJIC, primarily through its interaction with Connexin 43 (Cx43) gap junctions.[1][2][3] This document outlines the underlying principles, detailed experimental protocols, and expected quantitative outcomes when studying the effects of this compound.
Introduction to Gap Junctions and this compound
Gap junctions are specialized intercellular channels that facilitate the direct passage of ions, second messengers, and small metabolites between adjacent cells, thereby coordinating cellular activities within a tissue.[4][5] These channels are composed of connexin proteins, with Cx43 being a predominant isoform in many cell types, including cardiac myocytes and osteoblasts. Dysregulation of GJIC is implicated in various pathologies, such as cardiac arrhythmias.
This compound (also known as ZP123) is an antiarrhythmic peptide that has been shown to enhance gap junction communication, particularly in cells expressing Cx43. Its mechanism of action is thought to involve the modulation of Cx43 phosphorylation and an increase in Cx43 protein expression, leading to improved cell-to-cell coupling. Dye transfer assays are a direct and visual method to assess the functional state of gap junctions.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gap junction communication as reported in various studies.
Table 1: Effect of this compound on Dye Transfer
| Cell Type | This compound Concentration | Treatment Duration | Assay Method | Key Finding | Reference |
| HeLa cells expressing Cx43-GFP | 50 nM | 5 hours | Microinjection | 40% increase in gap junction mediated communication. | |
| Rat neonatal cardiac myocytes | 50 nM | 5 hours | Microinjection | Approximately four-fold increase in dye spread to ≥11 cells. | |
| HL-1 atrial cells | 50, 100, or 250 nM | 5 hours | Microinjection | Significant increase in dye transfer to ≥11 neighboring cells. | |
| Human osteoblasts | 10 nM | Not specified | Calcium wave propagation | 4.5% increase in intercellular communication under physiological conditions. |
Table 2: Effect of this compound on Connexin 43 Expression
| Cell Type | This compound Concentration | Treatment Duration | Analysis Method | Key Finding | Reference |
| Neonatal rat ventricular cardiomyocytes | 100 nM | 24 hours | Western Blot | Dose-dependent increase in Cx43 protein expression, reaching a maximum at 100 nM. |
Experimental Protocols
Two common and effective methods for assessing GJIC via dye transfer are the Scrape-Loading Dye Transfer (SLDT) assay and the Microinjection assay.
Protocol 1: Scrape-Loading Dye Transfer (SLDT) Assay
This method is a relatively simple and high-throughput technique to assess GJIC in a population of cells.
Materials:
-
Cells cultured to confluency on coverslips or in culture dishes
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Fluorescent dye solution (e.g., 0.5% Lucifer Yellow in PBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation (optional)
-
Sterile scalpel or 26G needle
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or in culture dishes and grow to a confluent monolayer.
-
Treat the cells with the desired concentration of this compound (e.g., 50-100 nM) or vehicle control for the specified duration (e.g., 5 hours).
-
-
Preparation for Scrape-Loading:
-
Remove the culture medium and wash the cell monolayer three times with HBSS.
-
-
Scrape-Loading:
-
Add the fluorescent dye solution (e.g., Lucifer Yellow) to the cells.
-
Using a sterile scalpel or needle, make a clean scrape across the cell monolayer.
-
-
Dye Transfer Incubation:
-
Incubate for 5-8 minutes at room temperature to allow the dye to be taken up by the cells along the scrape line and transfer to adjacent cells through functional gap junctions.
-
-
Washing:
-
Remove the dye solution and wash the cells three times with HBSS or PBS to remove extracellular dye.
-
-
Fixation (Optional):
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the scrape line and the adjacent areas.
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape.
-
Protocol 2: Microinjection Dye Transfer Assay
This technique allows for the precise delivery of dye into a single cell and the direct observation of its transfer to neighboring cells, providing a more controlled assessment of GJIC.
Materials:
-
Cells cultured to confluency on glass-bottom dishes
-
This compound stock solution
-
Fluorescent dye solution (e.g., Alexa Fluor 488 or Lucifer Yellow in sterile PBS)
-
Micromanipulator and microinjection system
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes and culture to a confluent monolayer.
-
Treat the cells with this compound (e.g., 50 nM) or vehicle control for the desired duration (e.g., 5 hours).
-
-
Dye Preparation:
-
Prepare a solution of a gap junction-permeable fluorescent dye in a suitable buffer.
-
-
Microinjection:
-
Using a micromanipulator, carefully insert the microinjection needle into a single cell within the monolayer.
-
Inject a small volume of the dye solution into the cell.
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring fluorescence images at defined time points (e.g., every 30 seconds for 5-10 minutes) to monitor the spread of the dye to adjacent cells.
-
-
Data Analysis:
-
Quantify the rate and extent of dye transfer by counting the number of fluorescent neighboring cells at each time point.
-
Compare the dye spread in this compound-treated cells versus control cells.
-
Visualizations
Signaling Pathway of this compound's Effect on Cx43
Caption: Proposed signaling pathway of this compound enhancing Cx43-mediated GJIC.
Experimental Workflow for Scrape-Loading Dye Transfer Assay
Caption: Step-by-step workflow for the Scrape-Loading Dye Transfer (SLDT) assay.
Experimental Workflow for Microinjection Dye Transfer Assay
References
- 1. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing Rotigaptide's Effect on Cardiac Conduction Using Optical Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigaptide (ZP123) is a synthetic hexapeptide with potent antiarrhythmic properties, primarily attributed to its modulation of gap junction intercellular communication.[1][2] Specifically, this compound targets Connexin 43 (Cx43), the main protein component of ventricular gap junctions, preventing its uncoupling, particularly under conditions of metabolic stress such as ischemia.[3][4] This action enhances cell-to-cell communication, which is crucial for synchronized cardiac conduction. Dysfunctional gap junction communication is a known contributor to arrhythmogenesis. By preserving and enhancing electrical coupling between cardiomyocytes, this compound presents a novel therapeutic strategy for cardiac arrhythmias.[5]
Optical mapping is a high-resolution imaging technique that allows for the detailed spatiotemporal characterization of cardiac electrophysiology. It utilizes voltage-sensitive dyes to visualize the propagation of action potentials across the epicardial surface of the heart. This technique is invaluable for assessing changes in conduction velocity (CV), action potential duration (APD), and the inducibility of arrhythmias, making it an ideal tool to investigate the electrophysiological effects of pharmacological agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing optical mapping to assess the effects of this compound on cardiac conduction in isolated hearts.
Mechanism of Action of this compound
This compound's primary mechanism of action is the modulation of Connexin 43 (Cx43), a key protein in cardiac gap junctions. It is believed to act by preventing the dephosphorylation of specific serine residues on Cx43, which is associated with gap junction uncoupling during ischemic conditions. This helps to maintain proper cell-to-cell communication and synchronized conduction. Some evidence also suggests the involvement of Protein Kinase C (PKC) pathways in this compound's effects on Cx43.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key cardiac electrophysiological parameters from various studies.
Table 1: Effect of this compound on Conduction Velocity (CV)
| Animal Model | Condition | This compound Concentration | Pacing Cycle Length (PCL) | CV Change | Reference |
| Rabbit | Therapeutic Hypothermia (33°C) | - | 300 ms | Increased from 76 ± 6 cm/s to 84 ± 7 cm/s | |
| Rabbit | Therapeutic Hypothermia (30°C) | - | 300 ms | Increased from 62 ± 6 cm/s to 68 ± 4 cm/s | |
| Dog (Normal) | Baseline | - | 200 ms | +25 ± 7% (LA) | |
| Dog (Normal) | Baseline | - | 300 ms | +19 ± 9% (LA) | |
| Dog (Mitral Regurgitation) | Baseline | - | 200 ms | +35 ± 7% (LA) | |
| Dog (Mitral Regurgitation) | Baseline | - | 300 ms | +38 ± 6% (LA) | |
| Dog (Atrial Tachypacing) | Baseline | - | - | Slight but significant increase | |
| Rat (Isolated Atria) | Metabolic Stress | - | - | Reverted established conduction slowing |
Table 2: Effect of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Animal Model | Condition | This compound Concentration | Parameter | Change | Reference |
| Rabbit | Therapeutic Hypothermia (33°C) | - | APD Dispersion | Decreased | |
| Rabbit | Therapeutic Hypothermia (30°C) | - | APD Dispersion | Decreased | |
| Rabbit (Heart Failure) | Baseline | - | ERP | Shortened (113.3 ± 8.6 ms vs. 131.7 ± 12.5 ms) | |
| Rabbit (Heart Failure with Ischemia-Reperfusion) | Therapeutic Hypothermia | 300 nM | APD Dispersion | Reduced | |
| Rabbit (Heart Failure with Ischemia-Reperfusion) | Therapeutic Hypothermia | 300 nM | Beat-to-beat APD variability | Reduced | |
| Dog (Normal) | Baseline (LA) | - | ERP (300 ms PCL) | Shortened (from 113 ± 1 to 102 ± 2 ms) | |
| Dog (Heart Failure) | Baseline (LA) | - | ERP (300 ms PCL) | Shortened (from 118 ± 4 to 106 ± 4 ms) |
Table 3: Effect of this compound on Arrhythmia Inducibility
| Animal Model | Condition | This compound Concentration | Arrhythmia Parameter | Effect | Reference |
| Rabbit | Therapeutic Hypothermia (33°C) | - | PIVF Inducibility | Decreased | |
| Rabbit | Therapeutic Hypothermia (30°C) | - | PIVF Inducibility | Decreased | |
| Rabbit (Heart Failure) | Baseline | - | Ventricular Fibrillation Threshold (VFT) | Restored (15.0 ± 2.0 V vs. 6.3 ± 1.4 V) | |
| Rabbit (Heart Failure) | Baseline | - | Vulnerability to VT/VF | Decreased | |
| Dog (Mitral Regurgitation) | Baseline | 50 nmol/L | AF Duration | Markedly decreased (96% reduction) | |
| Dog (Acute Myocardial Ischemia) | Ischemia | - | Inducible VT | Prevented |
Experimental Protocols
I. Isolated Heart Preparation (Langendorff Perfusion)
This protocol describes the standard procedure for isolating and perfusing a mammalian heart (e.g., rabbit or guinea pig) for optical mapping studies.
Materials:
-
Krebs-Henseleit solution
-
Heparin
-
Anesthetic (e.g., pentobarbital)
-
Langendorff perfusion system
-
Surgical instruments
-
Cannulas
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
Allow the heart to stabilize for a baseline period before proceeding with dye loading and experimental protocols.
II. Optical Mapping Protocol
This protocol outlines the steps for dye loading, recording, and data acquisition.
Materials:
-
Voltage-sensitive dye (e.g., RH237 or di-4-ANEPPS)
-
Excitation-contraction uncoupler (e.g., Blebbistatin)
-
High-speed, high-resolution camera (CCD or CMOS)
-
Excitation light source with appropriate filters
-
Emission filters
-
Data acquisition and analysis software
Procedure:
-
Dye Loading:
-
Once the heart is stabilized, introduce the excitation-contraction uncoupler (e.g., 10 µM Blebbistatin) into the perfusate to minimize motion artifacts.
-
After contraction has ceased, load the voltage-sensitive dye by perfusing the heart with a solution containing the dye until staining is adequate.
-
-
Optical Setup:
-
Position the heart in a chamber that allows for epicardial imaging.
-
Illuminate the epicardial surface with the excitation light source.
-
Focus the camera on the desired region of the heart.
-
-
Data Recording:
-
Begin recording with the high-speed camera. A temporal resolution of at least 500 Hz is recommended.
-
Record baseline cardiac activity (sinus rhythm).
-
Apply electrical stimulation protocols (e.g., programmed electrical stimulation, burst pacing) to assess conduction velocity, action potential duration, and arrhythmia inducibility.
-
-
Experimental Intervention:
-
Introduce this compound at the desired concentration into the perfusate.
-
Allow for an equilibration period.
-
Repeat the data recording and electrical stimulation protocols to assess the effects of this compound.
-
-
Data Analysis:
-
Use specialized software to process the optical mapping data.
-
Generate activation maps to determine conduction velocity.
-
Measure action potential duration at 80% repolarization (APD80).
-
Analyze the recordings for the incidence and duration of induced arrhythmias.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Signal-to-Noise Ratio | Inadequate dye loading | Increase dye concentration or loading time. |
| Photobleaching | Limit exposure to excitation light. | |
| Inappropriate filter selection | Ensure excitation and emission filters match the dye's spectral properties. | |
| Motion Artifacts | Incomplete effect of excitation-contraction uncoupler | Increase the concentration of Blebbistatin. |
| Unstable heart preparation | Ensure secure cannulation and stable perfusion pressure. | |
| Inconsistent Pacing Capture | Poor electrode contact | Reposition pacing electrodes. |
| Pacing threshold too low | Increase pacing stimulus intensity. |
Conclusion
Optical mapping is a powerful technique for elucidating the electrophysiological effects of novel antiarrhythmic compounds like this compound. By providing high-resolution data on conduction velocity, action potential duration, and arrhythmia susceptibility, researchers can gain valuable insights into the therapeutic potential of gap junction modulators. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and drug development professionals investigating the role of this compound in cardiac conduction.
References
- 1. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel antiarrhythmic peptide–this compound - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Intravenous Rotigaptide Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigaptide is a synthetic peptide analogue with significant potential as a therapeutic agent, primarily investigated for its antiarrhythmic properties. Its mechanism of action centers on the modulation of gap junction intercellular communication, specifically by preserving the function of Connexin 43 (Cx43), the primary protein constituent of gap junctions in the myocardium.[1][2] Under conditions of metabolic stress, such as cardiac ischemia, this compound prevents the dephosphorylation of Cx43 at key serine residues (Ser297 and Ser368), thereby maintaining proper cell-to-cell communication and mitigating the substrate for re-entrant arrhythmias.[1][2]
These application notes provide detailed protocols for the intravenous bolus and infusion of this compound in preclinical research settings, along with a summary of its mechanism of action and relevant quantitative data from published studies.
Mechanism of Action
This compound's primary therapeutic effect is achieved through the positive modulation of gap junction channels composed of Cx43. During ischemic events, these channels tend to uncouple, disrupting the coordinated propagation of electrical impulses in the heart. This compound intervenes by preventing the ischemia-induced dephosphorylation of Cx43, which is critical for maintaining the open and functional state of the gap junction channels.[1] While the precise receptor for this compound has not been definitively identified, evidence suggests a signaling pathway that may involve a G-protein coupled receptor (GPCR) and subsequent activation of Protein Kinase C (PKC).
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in modulating Connexin 43.
Quantitative Data from Preclinical Studies
The following tables summarize the intravenous bolus and infusion dosages of this compound used in various preclinical models, as well as its observed effects on key physiological parameters.
Table 1: Intravenous this compound Administration Protocols in Animal Models
| Animal Model | Bolus Dose | Infusion Rate | Duration | Study Context | Reference |
| Dog | 1 ng/kg | 10 ng/kg/h | 4 hours | Ischemia-Reperfusion Injury | |
| 10 ng/kg | 100 ng/kg/h | 4 hours | Ischemia-Reperfusion Injury | ||
| 100 ng/kg | 1000 ng/kg/h | 4 hours | Ischemia-Reperfusion Injury | ||
| 1000 ng/kg | 10 µg/kg/h | 4 hours | Ischemia-Reperfusion Injury | ||
| Rabbit | 1.5 µg/kg | 94 ng/kg/min | Not Specified | Heart Failure | |
| Rat | 75 µg/kg | 57 µg/kg/min | 7 days | Myocardial Infarction-Reperfusion |
Table 2: Pharmacodynamic Effects of Intravenous this compound
| Parameter | Animal Model | Dose/Concentration | Key Finding | Quantitative Data | Reference |
| Ventricular Tachycardia (VT) Incidence | Dog | 100 ng/kg bolus + 1000 ng/kg/h infusion | Significant reduction in VT events | 20.3 ± 10.9 events vs. 48.7 ± 6.0 in control | |
| 1000 ng/kg bolus + 10 µg/kg/h infusion | Significant reduction in VT events | 4.3 ± 4.1 events vs. 48.7 ± 6.0 in control | |||
| Infarct Size | Rat | Treatment leading to 5.5 ± 0.5 nmol/L plasma level | Significant reduction in infarct size | 67 ± 7% of vehicle-treated group | |
| Dog | 1000 ng/kg bolus + 10 µg/kg/h infusion | Significant reduction in infarct size | 7.1 ± 1.0% of left ventricle vs. 13.2 ± 1.9% in control | ||
| Arrhythmia Score | Rat | 7-day infusion post-MI | Reduction in inducible arrhythmias | 1.4 vs. 3.2 in control | |
| Ventricular Fibrillation Threshold (VFT) | Rabbit (Heart Failure) | 1.5 µg/kg bolus + 94 ng/kg/min infusion | Restoration of VFT | 15.0 ± 2.0 V vs. 6.3 ± 1.4 V in heart failure | |
| Effective Refractory Period (ERP) | Rabbit (Heart Failure) | 1.5 µg/kg bolus + 94 ng/kg/min infusion | Shortening of prolonged ERP | 113.3 ± 8.6 ms vs. 131.7 ± 12.5 ms in heart failure |
Experimental Protocols
Protocol 1: Intravenous Bolus and Infusion in a Canine Model of Myocardial Ischemia-Reperfusion
Objective: To assess the anti-arrhythmic and cardioprotective effects of this compound.
Materials:
-
This compound
-
Sterile saline for injection
-
Anesthesia (e.g., sodium pentobarbital)
-
Infusion pump
-
ECG monitoring equipment
-
Surgical instruments for thoracotomy and coronary artery occlusion
Procedure:
-
Anesthetize the dog and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for 60 minutes to induce ischemia.
-
Ten minutes prior to reperfusion, administer an intravenous bolus of this compound (dissolved in sterile saline) over 5 minutes.
-
Immediately following the bolus, begin a continuous intravenous infusion of this compound for the 4-hour reperfusion period.
-
Continuously monitor the ECG for the incidence of premature ventricular complexes (PVCs) and ventricular tachycardia (VT).
-
At the end of the reperfusion period, euthanize the animal and excise the heart for infarct size determination.
Protocol 2: Intravenous Bolus and Infusion in a Rabbit Model of Heart Failure
Objective: To evaluate the electrophysiological effects of this compound in a heart failure setting.
Materials:
-
This compound
-
Sterile saline for injection
-
Anesthesia
-
Infusion pump
-
Electrophysiological recording equipment (for monophasic action potential, effective refractory period, and ventricular fibrillation threshold)
Procedure:
-
Induce heart failure in rabbits using a validated method (e.g., chronic volume-pressure overload).
-
Anesthetize the heart failure rabbits.
-
Administer a single intravenous bolus of this compound (1.5 µg/kg).
-
Immediately follow the bolus with a continuous intravenous infusion of this compound at a rate of 94 ng/kg/min.
-
Perform electrophysiological studies to measure monophasic action potential (MAP), effective refractory period (ERP), and ventricular fibrillation threshold (VFT).
-
Assess the susceptibility to induced ventricular arrhythmias.
Experimental Workflow
Caption: General experimental workflow for a this compound administration study.
References
Application Notes and Protocols: The Use of Rotigaptide in Rabbit Models of Heart Failure and Ventricular Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigaptide, a novel anti-arrhythmic peptide, has shown considerable promise in the management of ventricular arrhythmias, particularly in the context of heart failure.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in rabbit models of heart failure and ventricular arrhythmia. This compound functions by modulating gap junction intercellular communication, which is often impaired in the failing heart and contributes to arrhythmogenesis.[3][4] Specifically, it has been found to increase junctional conductance, thereby improving electrical coupling between cardiomyocytes.
Mechanism of Action
This compound is a hexapeptide analogue that enhances gap junction conductance, primarily by interacting with Connexin 43 (Cx43), a key protein forming the gap junctions in the ventricular myocardium. In heart failure, the expression and function of Cx43 are often downregulated, leading to slowed and heterogeneous conduction, which creates a substrate for re-entrant arrhythmias. This compound is thought to prevent the dephosphorylation of key serine residues on Cx43, a process associated with ischemia-induced uncoupling of gap junctions. By maintaining intercellular communication, this compound helps to preserve normal conduction and reduce the vulnerability to ventricular tachyarrhythmias.
Signaling Pathway of this compound
References
- 1. Experimental study Electrophysiological effect of this compound in rabbits with heart failure [archivesofmedicalscience.com]
- 2. Electrophysiological effect of this compound in rabbits with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effect of this compound in rabbits with heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Rotigaptide-Induced Phosphorylation Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotigaptide is a promising antiarrhythmic peptide that modulates the function of gap junctions, which are crucial for proper electrical impulse conduction in the heart.[1] The primary component of ventricular gap junctions is Connexin 43 (Cx43).[2] The conductivity of these channels is regulated by the phosphorylation state of Cx43.[3] this compound is believed to exert its therapeutic effects by preventing the dephosphorylation of key serine residues on Cx43, particularly during ischemic conditions.[1] This application note provides detailed protocols for utilizing mass spectrometry-based phosphoproteomics to identify and quantify changes in protein phosphorylation, such as those induced by this compound on Cx43.
The following sections detail the experimental workflow, from cell culture and treatment to mass spectrometry analysis and data interpretation.
Signaling Pathway of this compound
This compound's proposed mechanism of action involves the modulation of Cx43 phosphorylation, which is critical for maintaining proper gap junction function. Under ischemic stress, Cx43 tends to be dephosphorylated, leading to uncoupling of gap junctions and arrhythmias. This compound is thought to counteract this by promoting the phosphorylated state of Cx43, potentially through the activation of Protein Kinase C (PKC).[4] This helps to maintain intercellular communication and normal heart rhythm.
Proposed signaling pathway of this compound.
Experimental Protocols
This section provides a comprehensive set of protocols for investigating this compound-induced phosphorylation in a cardiac cell line model.
Cell Culture and this compound Treatment
The HL-1 cell line, derived from mouse atrial cardiomyocytes, is a suitable model as it expresses Cx43 and forms functional gap junctions.
Materials:
-
HL-1 cells
-
Claycomb Medium supplemented with 10% fetal bovine serum, 100 µM norepinephrine, and 2 mM L-glutamine
-
Gelatin/Fibronectin-coated culture flasks/plates
-
This compound
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture HL-1 cells on gelatin/fibronectin-coated flasks at 37°C in a 5% CO2 incubator.
-
Passage the cells when they reach 100% confluency. For experiments, seed the cells onto appropriate culture plates.
-
Once the cells reach the desired confluency (typically 80-90%), replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50-100 nM). A vehicle-treated control group should be run in parallel.
-
Incubate the cells for the desired treatment duration (e.g., 5-24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis and protein extraction.
Cell Lysis, Protein Extraction, and Digestion
Materials:
-
Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, supplemented with phosphatase and protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
0.1% Trifluoroacetic acid (TFA)
Protocol:
-
Add ice-cold lysis buffer to the washed cell pellet.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding TFA to a final pH of <3.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the desalted peptides in a vacuum centrifuge.
Phosphopeptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is a critical step for successful mass spectrometry analysis. Both Titanium Dioxide (TiO2) and Immobilized Metal Affinity Chromatography (IMAC) are effective methods.
Protocol: Titanium Dioxide (TiO2) Enrichment
Materials:
-
TiO2 spin tips or beads
-
Binding/Wash Buffer: 80% acetonitrile (ACN), 5% TFA
-
Elution Buffer: 5% ammonia solution
Protocol:
-
Reconstitute the dried peptide sample in the Binding/Wash Buffer.
-
Equilibrate the TiO2 spin tip by washing with the Binding/Wash Buffer.
-
Load the peptide sample onto the TiO2 spin tip and centrifuge.
-
Wash the spin tip several times with the Binding/Wash Buffer to remove non-phosphorylated peptides.
-
Elute the phosphopeptides with the Elution Buffer.
-
Acidify the eluted phosphopeptides with TFA and dry in a vacuum centrifuge.
Protocol: Immobilized Metal Affinity Chromatography (IMAC) Enrichment
Materials:
-
IMAC resin (e.g., Fe-NTA)
-
IMAC Loading Buffer: 50% ACN, 0.1% TFA
-
IMAC Elution Buffer: 50 mM K2HPO4/NH4OH, pH 10.0
Protocol:
-
Wash the IMAC beads with the IMAC Loading Buffer.
-
Resuspend the beads in the IMAC Loading Buffer and add the peptide sample.
-
Incubate for 30 minutes with gentle mixing.
-
Pack the beads into a micro-column and wash with the IMAC Loading Buffer.
-
Elute the phosphopeptides with the IMAC Elution Buffer.
-
Immediately neutralize the eluate with 10% formic acid.
-
Desalt the eluted phosphopeptides using a C18 ZipTip or equivalent.
-
Dry the sample in a vacuum centrifuge.
LC-MS/MS Analysis
Instrumentation:
-
Nano-liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Protocol:
-
Reconstitute the enriched phosphopeptides in 0.1% formic acid.
-
Load the sample onto a nano-LC system equipped with a C18 analytical column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Configure the DDA method to acquire a high-resolution full MS scan followed by MS/MS scans of the most intense precursor ions.
Typical Mass Spectrometer Parameters (Orbitrap):
-
Full MS Scan Resolution: 60,000
-
MS/MS Scan Resolution: 15,000
-
Collision Energy: Normalized Collision Energy (NCE) of 27%
-
Activation Type: Higher-energy C-dissociation (HCD)
Data Presentation
Quantitative analysis of the mass spectrometry data will reveal changes in phosphorylation levels upon this compound treatment. The results can be summarized in a table for clear comparison.
| Protein | Phosphorylation Site | Fold Change (this compound vs. Control) | p-value |
| Connexin 43 | Ser297 | Increased | <0.05 |
| Connexin 43 | Ser368 | Increased | <0.05 |
| Other identified proteins | Respective sites | Calculated fold change | Calculated p-value |
This table presents hypothetical data based on published findings that this compound suppresses the dephosphorylation of Ser297 and Ser368 on Cx43 during ischemia.
Visualization of Experimental Workflow
The overall experimental workflow for identifying this compound-induced phosphorylation is depicted in the following diagram.
Experimental workflow for phosphoproteomics analysis.
Data Analysis and Interpretation
The raw mass spectrometry data should be processed using software such as MaxQuant or Proteome Discoverer. This involves peptide identification, protein inference, and quantification. For phosphoproteomics data, specific software features for phosphorylation site localization are crucial.
Quantitative data can be obtained using label-free quantification (LFQ) or by employing stable isotope labeling techniques such as SILAC or TMT. Statistical analysis should be performed to identify phosphorylation sites that are significantly regulated by this compound treatment.
Conclusion
The protocols and workflow described in this application note provide a robust framework for investigating this compound-induced phosphorylation events using mass spectrometry. By applying these methods, researchers can gain valuable insights into the molecular mechanisms of this compound and its effects on cardiac cell signaling, ultimately aiding in the development of novel antiarrhythmic therapies.
References
- 1. Identification of ischemia-regulated phosphorylation sites in connexin43: A possible target for the antiarrhythmic peptide analogue this compound (ZP123) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CONNEXIN 43 PHOSPHORYLATION – STRUCTURAL CHANGES AND BIOLOGICAL EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rotigaptide for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Rotigaptide in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in-vitro systems?
A1: this compound is a novel antiarrhythmic peptide that enhances gap junction intercellular communication (GJIC).[1][2] Its primary molecular target is Connexin 43 (Cx43), a major protein component of gap junctions in many cell types, including cardiomyocytes and osteoblasts.[3][4][5] this compound is believed to prevent the dephosphorylation of key serine residues on Cx43, which helps to maintain the gap junction channels in an open state, thereby improving intercellular communication. Some studies also suggest that prolonged exposure to this compound may increase the overall expression of Cx43 protein.
Q2: What is the recommended concentration range for this compound in in-vitro experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, most in-vitro studies have reported effective concentrations in the nanomolar (nM) range. A common starting point is a concentration-response curve to determine the optimal dose for your specific model. Generally, concentrations between 10 nM and 300 nM have been shown to be effective in various cell lines. For example, a concentration of 50 nM was found to be optimal for increasing gap junction communication in HeLa cells expressing Cx43 and in HL-1 atrial cardiomyocytes. In neonatal rat ventricular cardiomyocytes, a dose-dependent increase in Cx43 protein expression was observed, reaching a maximum at 100 nM.
Q3: How long should I incubate my cells with this compound?
A3: The required incubation time for this compound can differ based on the experimental assay. For studies on electrical coupling, effects can be observed in as little as 15 minutes. However, for experiments measuring changes in intercellular dye transfer or protein expression, longer incubation times are often necessary. Significant increases in dye transfer have been observed after 5-6 hours of incubation. For studies investigating changes in total Cx43 protein levels, a 24-hour incubation period has been used. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific research question.
Q4: Is this compound specific to Connexin 43?
A4: Current research indicates that this compound's effects are largely specific to cells expressing Connexin 43. Studies have shown that this compound does not significantly affect dye transfer in HeLa cells expressing Cx26 or Cx32. This specificity makes it a valuable tool for studying the role of Cx43-mediated communication in various physiological and pathological processes.
Q5: How should I prepare and store this compound for in-vitro use?
A5: It is recommended to prepare a concentrated stock solution of this compound in a sterile, high-quality solvent like sterile water or DMSO. To prepare the stock solution, allow the powdered this compound to equilibrate to room temperature before dissolving it in the chosen solvent. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM) to identify the optimal effective concentration. |
| Insufficient Incubation Time: The duration of this compound treatment may be too short to induce a measurable response. | Conduct a time-course experiment (e.g., 1, 5, 12, 24 hours) to determine the necessary incubation period for your experimental endpoint. | |
| Low or Absent Cx43 Expression: The cell line being used may not express Connexin 43, the primary target of this compound. | Verify Cx43 expression in your cell line using Western blotting or immunocytochemistry. If Cx43 is not present, this compound is unlikely to have an effect. | |
| Reagent Instability: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| High Variability in Experimental Results | Inconsistent Cell Health or Density: Variations in cell confluency or health can lead to inconsistent responses to this compound. | Ensure consistent cell seeding density and monitor cell health and confluency prior to and during the experiment. |
| Inconsistent Reagent Preparation: Errors in the dilution of the this compound stock solution can cause variability. | Use calibrated pipettes and prepare fresh dilutions for each experiment from a well-mixed stock solution. | |
| Unexpected Cell Toxicity or Death | High Concentration of this compound: Although generally well-tolerated, very high concentrations of this compound or its vehicle (e.g., DMSO) may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT, XTT, or ATP-based assays) to assess the cytotoxic effects of a range of this compound concentrations on your specific cell line. |
| Contamination: Microbial contamination of the cell culture or reagents can lead to cell death. | Practice good aseptic technique and regularly test cell cultures for contamination. | |
| Issues with Downstream Assays (e.g., Dye Transfer, Western Blot) | Suboptimal Assay Conditions: The parameters of the downstream assay may not be optimized for detecting the effects of this compound. | Refer to detailed experimental protocols and optimize parameters such as dye concentration, incubation time, antibody concentrations, and blocking conditions. |
| Solubility Issues: The compound may not be fully dissolved in the culture media, leading to inconsistent exposure of the cells. | Ensure complete dissolution of the this compound stock solution and the final working concentration in the cell culture medium. |
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type | Assay | Effective Concentration | Incubation Time | Observed Effect | Reference |
| HeLa cells expressing Cx43 | Dye Transfer (Lucifer Yellow) | 50 nM | 5-6 hours | 40% increase in gap junction communication | |
| HL-1 atrial cardiomyocytes | Dye Transfer (Alexa 488) | 50, 100, 250 nM | 5 hours | Significant increase in dye transfer | |
| Rat neonatal cardiac myocytes | Dye Transfer (Alexa 488) | 50 nM | 5 hours | ~Four-fold increase in dye spread | |
| Neonatal rat ventricular cardiomyocytes | Western Blot (Cx43 expression) | 100 nM | 24 hours | Maximum increase in Cx43 protein expression | |
| Human osteoblasts | Intercellular Calcium Waves | 10 nM | Not specified | Small increase in intercellular communication | |
| Isolated Rabbit Hearts | Electrophysiology | 300 nM | 20 minutes | Increased ventricular conduction velocity |
Experimental Protocols
Dye Transfer Assay (Microinjection)
This method directly assesses gap junctional intercellular communication by monitoring the passage of a fluorescent dye from an injected cell to its neighbors.
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they form a confluent monolayer.
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control for the optimized duration.
-
Dye Preparation: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow or Alexa Fluor 488) in a suitable buffer.
-
Microinjection: Using a micromanipulator and a microinjection system, inject the dye solution into a single cell within the monolayer.
-
Image Acquisition: Immediately after injection and at defined time points (e.g., 1, 5, 10 minutes), capture fluorescence images of the injected cell and the surrounding cells using a fluorescence microscope.
-
Data Analysis: Quantify the extent of dye transfer by counting the number of neighboring cells that have received the dye. Compare the extent of dye spread in control versus this compound-treated cells.
Western Blot Analysis for Connexin 43 Expression
This technique is used to quantify the amount of Cx43 protein in cell lysates.
-
Cell Lysis: Treat cells with this compound or a vehicle control for the desired duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Cx43, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. The antiarrhythmic peptide this compound (ZP123) increases connexin 43 protein expression in neonatal rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The antiarrhythmic peptide analog this compound (ZP123) stimulates gap junction intercellular communication in human osteoblasts and prevents decrease in femoral trabecular bone strength in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Rotigaptide Dosage for Canine Ischemia-Reperfusion Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rotigaptide in canine models of ischemia-reperfusion injury. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
Q1: What is the recommended starting dose of this compound for a canine myocardial ischemia-reperfusion study?
A1: Based on published studies, a dose-ranging approach is recommended. A common starting point involves an intravenous (IV) bolus followed by a continuous infusion. For significant antiarrhythmic and cardioprotective effects, higher doses have proven more effective. A study by Hennan et al. (2005) demonstrated significant reductions in premature ventricular complexes (PVCs) and infarct size at doses of 100 ng/kg bolus + 1000 ng/kg/h infusion and 1000 ng/kg bolus + 10 µg/kg/h infusion.[1][2] It is advisable to include a vehicle control group (e.g., saline) for comparison.
Q2: My canine model is not showing a significant reduction in infarct size with this compound treatment. What could be the issue?
A2: Several factors could contribute to this:
-
Dosage: The dosage of this compound may be too low. Infarct size reduction was most significant at the highest tested dose (1000 ng/kg bolus + 10 µg/kg/h infusion) in the study by Hennan et al.[1][2]
-
Timing of Administration: this compound was administered 10 minutes before the onset of reperfusion in successful studies.[1] Administering the drug at a different time point may alter its efficacy.
-
Duration of Ischemia/Reperfusion: The cardioprotective effects of this compound have been demonstrated in a model with 60 minutes of coronary artery occlusion followed by 4 hours of reperfusion. Different durations may yield different results.
-
Anesthesia and Surgical Technique: Ensure that the surgical model of ischemia-reperfusion is consistent and reproducible. Variations in anesthesia or the location of the coronary artery occlusion can impact infarct size independently of the drug treatment.
Q3: I am observing significant variability in the incidence of ventricular arrhythmias between my subjects. How can I minimize this?
A3: Inherent biological variability is common in canine models. To minimize this:
-
Standardize Procedures: Ensure all surgical and experimental procedures are highly standardized across all animals.
-
Acclimatization: Allow for an adequate period of acclimatization for the animals before the experiment to reduce stress-related physiological changes.
-
Group Size: Use an adequate number of animals in each treatment group to ensure statistical power. The referenced study used groups of 5-8 dogs.
-
Blinding: Implement a randomized and blinded study design to prevent unconscious bias in data collection and analysis.
Q4: Are there any known adverse hemodynamic effects of this compound at the effective doses?
A4: Studies in dogs have shown that this compound is well-tolerated and does not produce significant changes in heart rate, arterial blood pressure, or the QTc interval at effective antiarrhythmic and cardioprotective doses.
Q5: How should this compound be prepared and administered?
A5: this compound should be formulated in saline. Administration is typically via a single intravenous bolus injection followed by a continuous intravenous infusion for the duration of the reperfusion period. For example, a 5-ml bolus can be administered over 5 minutes, followed by a continuous infusion.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data from key studies on this compound in canine ischemia-reperfusion models.
Table 1: this compound Dosage Regimens
| Group | Bolus Dose (IV) | Infusion Dose (IV) | Number of Animals (n) |
| Vehicle Control | Saline | Saline | 5 |
| Dose 1 | 1 ng/kg | 10 ng/kg/h | 6 |
| Dose 2 | 10 ng/kg | 100 ng/kg/h | 5 |
| Dose 3 | 100 ng/kg | 1000 ng/kg/h | 8 |
| Dose 4 | 1000 ng/kg | 10 µg/kg/h | 6 |
Source: Hennan et al., 2005
Table 2: Effects of this compound on Ventricular Arrhythmias and Infarct Size
| Treatment Group | Total PVCs (%) | Total Ventricular Tachycardia (VT) Events | Infarct Size (% of Left Ventricle) |
| Vehicle Control | 25.1 ± 4.2 | 48.7 ± 6.0 | 13.2 ± 1.9 |
| Dose 3 | 11.0 ± 4.4 | 20.3 ± 10.9 | Not reported |
| Dose 4 | 1.7 ± 1.3 | 4.3 ± 4.1 | 7.1 ± 1.0* |
*p < 0.05 compared with vehicle control. Data are presented as mean ± S.E.M. Source: Hennan et al., 2005
Experimental Protocols
This section provides a detailed methodology for a canine myocardial ischemia-reperfusion study with this compound, based on established protocols.
1. Animal Preparation and Anesthesia:
- Fast male and female dogs for 12-18 hours prior to surgery.
- Anesthetize with an appropriate agent (e.g., fentanyl followed by propofol) and maintain anesthesia with isoflurane.
- Intubate and provide mechanical ventilation.
- Monitor vital signs including heart rate, core body temperature, oxygen saturation, and electrocardiogram (ECG).
2. Surgical Procedure for Myocardial Ischemia-Reperfusion:
- Perform a left-sided thoracotomy to expose the heart.
- Ligate the left anterior descending (LAD) coronary artery for 60 minutes to induce ischemia.
- After 60 minutes, release the ligature to allow for reperfusion for a period of 4 hours.
3. This compound Administration:
- Prepare this compound in saline.
- 10 minutes prior to the onset of reperfusion, administer a bolus intravenous injection of this compound over 5 minutes.
- Immediately following the bolus, begin a continuous intravenous infusion of this compound for the entire 4-hour reperfusion period.
- The vehicle control group should receive a saline bolus and infusion following the same timeline.
4. Data Collection and Analysis:
- Continuously record ECG to quantify premature ventricular complexes (PVCs) and ventricular tachycardia (VT) throughout the reperfusion period.
- At the end of the 4-hour reperfusion period, euthanize the animal.
- Excise the heart and stain with triphenyl tetrazolium chloride (TTC) to delineate the infarct area from the area at risk and the normal myocardium.
- Quantify the infarct size as a percentage of the left ventricle.
- Perform statistical analysis (e.g., ANOVA) to compare treatment groups, with a p-value of < 0.05 considered significant.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Ischemia-Reperfusion
Caption: this compound's mechanism in cardioprotection during I/R injury.
Experimental Workflow for this compound Canine Study
Caption: Workflow for canine ischemia-reperfusion study with this compound.
References
Validation & Comparative
A Comparative Analysis of Rotigaptide and Other Antiarrhythmic Peptides: A Guide for Researchers
In the ever-evolving landscape of cardiac arrhythmia treatment, a novel class of therapeutic agents targeting gap junctions has emerged as a promising alternative to conventional ion channel blockers. At the forefront of this new wave is Rotigaptide (ZP123), a synthetic hexapeptide that modulates the function of Connexin 43 (Cx43), the primary protein constituent of ventricular gap junctions.[1][2] This guide provides a comprehensive comparative analysis of this compound and other antiarrhythmic peptides, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Impaired intercellular communication through gap junctions is a key factor in the development of re-entrant arrhythmias.[3] Unlike traditional antiarrhythmic drugs, which often carry the risk of proarrhythmic side effects, peptides like this compound aim to restore normal electrical coupling between cardiomyocytes, a novel and potentially safer therapeutic strategy.[4][5]
Comparative Efficacy of Antiarrhythmic Peptides
The primary mechanism of action for this compound and its analogs is the enhancement of gap junctional intercellular communication (GJIC), particularly under conditions of metabolic stress like ischemia. This is in contrast to non-specific gap junction inhibitors such as Carbenoxolone, which block these channels. The following tables summarize key quantitative data from preclinical studies, comparing the electrophysiological and molecular effects of this compound with other gap junction modulators.
Electrophysiological Effects on Cardiac Tissue
| Parameter | Peptide/Compound | Animal Model | Key Findings | Reference |
| Effective Refractory Period (ERP) | This compound | Rabbits with Heart Failure | Shortened ERP (113.3 ±8.6 ms vs. 131.7 ±12.5 ms, p < 0.05) | |
| This compound | Canine (Normal) | Small shortening of LA ERP from 113±1 to 102±2 ms at 300-ms BCL (P<0.001) | ||
| This compound | Canine (Heart Failure) | Decrease in LA ERP from 118±4 to 106±4 ms at 300-ms BCL (P<0.001) | ||
| Ventricular Fibrillation Threshold (VFT) | This compound | Rabbits with Heart Failure | Increased VFT (15.0 ±2.0 V vs. 6.3 ±1.4 V, p < 0.05) | |
| Conduction Velocity (CV) | This compound | Canine (Normal) | Increased LA CV by 24±5% (P<0.001) | |
| This compound | Canine (Mitral Regurgitation) | Increased LA CV by 38±6% (P<0.001) | ||
| Carbenoxolone | Rabbit (Acute Atrial Stretch) | Prolonged Total Conduction Time (TCT) | ||
| Atrial Fibrillation (AF) Duration | This compound | Canine (Mitral Regurgitation) | 96% reduction in AF duration (P<0.001) | |
| This compound | Canine (Heart Failure) | No significant effect on AF duration | ||
| Gap Junction Conductance | AAP10 | Guinea Pig Ventricular Myocytes | Increased gap junction conductance by +1.0 ± 0.7 nS/min from a declining baseline |
Molecular Effects on Connexin 43 (Cx43)
| Parameter | Peptide/Compound | Cell/Tissue Model | Key Findings | Reference |
| Cx43 Protein Expression | This compound (100 nM, 24h) | Neonatal Rat Ventricular Myocytes | Dose-dependent increase in Cx43 protein expression, maximum at 100 nM | |
| This compound (100 nM) with Cycloheximide | Neonatal Rat Ventricular Myocytes | Partially prevented the cycloheximide-induced decrease in Cx43 levels | ||
| AAP10 | Rabbit Left Ventricular Wedges (PMA-treated) | Increased the expression of Cx43 | ||
| Cx43 Phosphorylation | This compound | Ischemic Rat Hearts | Suppressed dephosphorylation of Ser297 and Ser368 | |
| AAP10 | Ischemic Rabbit Hearts | Prevented ischemia-induced dephosphorylation of Cx43 | ||
| Cx43 Localization | AAP10 | Ischemic Rabbit Hearts | Prevented the ischemia-induced loss of Cx43 from the cell poles |
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its antiarrhythmic effects by modulating the phosphorylation state of Cx43, which is crucial for the proper gating of gap junction channels. Some studies suggest this may occur through a G-protein coupled receptor (GPCR) and subsequent activation of Protein Kinase C (PKC) pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Cx43 Expression
Objective: To quantify the relative expression levels of total and phosphorylated Cx43 protein in cardiac tissue or cell lysates.
Protocol:
-
Tissue/Cell Lysis: Myocardial tissue or cultured cardiomyocytes are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Cx43 and phosphorylated forms of Cx43 (e.g., phospho-Ser368). A loading control antibody (e.g., GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.
Electrophysiological Studies in Langendorff-Perfused Hearts
Objective: To assess the effects of antiarrhythmic peptides on cardiac electrophysiological parameters such as ERP, VFT, and conduction velocity in an ex vivo heart model.
Protocol:
-
Heart Isolation: Animals (e.g., rabbits, guinea pigs) are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at a constant temperature (e.g., 37°C).
-
Electrode Placement: Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the ventricles to record electrical activity. Pacing and stimulation electrodes are also positioned.
-
Baseline Recordings: Baseline electrophysiological parameters, including heart rate, action potential duration (APD), and ERP, are recorded.
-
Drug Perfusion: The heart is perfused with the antiarrhythmic peptide at various concentrations.
-
Parameter Measurement:
-
ERP: Determined using programmed electrical stimulation with progressively shorter coupling intervals.
-
VFT: The minimum voltage required to induce ventricular fibrillation is determined by applying a train of high-frequency stimuli.
-
Conduction Velocity: Measured by recording the time delay of the electrical signal between two points at a known distance.
-
-
Data Analysis: Changes in electrophysiological parameters from baseline are calculated and statistically analyzed.
Conclusion
This compound and other related antiarrhythmic peptides represent a promising new frontier in the management of cardiac arrhythmias. Their unique mechanism of action, centered on the preservation and enhancement of gap junctional intercellular communication, offers a potential advantage over traditional ion channel-blocking agents. The preclinical data strongly support the antiarrhythmic efficacy of these peptides, particularly in models of ischemia and certain forms of structural heart disease. However, the translation of these findings to clinical practice requires further investigation, as evidenced by the inconclusive results of some clinical trials. Future research should focus on elucidating the precise molecular interactions of these peptides, identifying patient populations most likely to benefit, and optimizing drug delivery and stability. This comparative guide serves as a foundational resource for researchers dedicated to advancing this innovative therapeutic approach.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological modulation of gap junction function with the novel compound this compound: a promising new principle for prevention of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Rotigaptide and AAP10: Stability and Efficacy in Modulating Gap Junction Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rotigaptide and AAP10, two antiarrhythmic peptides that modulate gap junction intercellular communication. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the key differences in the stability and efficacy of these compounds.
Executive Summary
This compound (also known as ZP123) is a synthetic hexapeptide analogue of the antiarrhythmic peptide AAP10.[1][2] Both peptides exert their antiarrhythmic effects by enhancing gap junctional intercellular communication (GJIC) through the modulation of Connexin 43 (Cx43), the primary protein component of ventricular gap junctions.[3][4][5] However, this compound was specifically designed to have improved stability compared to its predecessor, AAP10. Experimental evidence suggests that this enhanced stability translates to greater potency and, in some models, superior efficacy in preventing cardiac arrhythmias.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing the stability and efficacy of this compound and AAP10.
Table 1: Comparative Stability of this compound and AAP10
| Parameter | This compound (ZP123) | AAP10 | Fold Difference | Reference |
| In Vitro Half-life (t½) in Human Plasma | ~1700x longer than AAP10 | - | ~1700 | |
| In Vitro Half-life (t½) in Rat Plasma | ~1700x longer than AAP10 | - | ~1700 | |
| In Vivo Clearance (calculated) | At least 140x slower than AAP10 | - | >140 |
Table 2: Comparative Efficacy of this compound and AAP10
| Experimental Model | Efficacy Parameter | This compound (ZP123) | AAP10 | Key Finding | Reference |
| Ouabain-Induced Atrioventricular Block in Mice | Maximal Effective Dose | 10⁻⁸ mol/kg i.v. | 10⁻⁷ mol/kg i.v. | This compound is ~10-fold more potent. | |
| Hypokalemic-Ischemia in Isolated Rabbit Hearts | Prevention of Increased Action Potential Duration (APD) Dispersion | Prevented the increase | Did not prevent the increase | This compound showed superior efficacy in this model. | |
| Acidosis-Induced Uncoupling in Human Cardiomyocytes | Prevention of Uncoupling | Effective | Effective | Both peptides prevent uncoupling. | |
| Gap Junction Conductance in Guinea Pig Ventricular Myocytes | Reversal of Conductance Run-down | Effective | Effective (at 10 nM) | Both peptides can increase gap junction conductance. |
Signaling Pathways and Mechanism of Action
Both this compound and AAP10 are believed to exert their effects by modulating the phosphorylation state of Connexin 43 (Cx43). Under conditions of metabolic stress or ischemia, Cx43 is often dephosphorylated, leading to the uncoupling of gap junctions and impaired electrical communication between cardiomyocytes. This can create a substrate for re-entrant arrhythmias.
This compound and AAP10 are thought to activate Protein Kinase C (PKC), which in turn phosphorylates specific serine residues on Cx43. This phosphorylation helps to maintain the open conformational state of the gap junction channels, thereby preserving or enhancing intercellular communication.
Signaling pathway of this compound and AAP10.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the stability and efficacy of this compound and AAP10.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of the peptides in plasma.
Methodology:
-
Preparation: this compound and AAP10 are incubated in fresh human or rat plasma at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Sample Processing: The reaction is stopped by adding a quenching solution (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: The concentration of the remaining peptide at each time point is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The half-life (t½) is calculated from the rate of peptide degradation.
Workflow for in vitro plasma stability assay.
Dual Whole-Cell Voltage Clamp for Gap Junction Conductance
Objective: To measure the electrical coupling between pairs of cardiomyocytes.
Methodology:
-
Cell Preparation: Pairs of isolated cardiomyocytes are identified for dual whole-cell patch-clamp recording.
-
Patching: A patch pipette is attached to each cell in the pair.
-
Voltage Protocol: One cell is held at a constant potential, while the other is subjected to voltage steps. The current required to hold the first cell at its constant potential is measured, which represents the junctional current.
-
Conductance Calculation: The gap junctional conductance is calculated by dividing the junctional current by the transjunctional voltage.
-
Drug Application: this compound or AAP10 is added to the perfusion solution, and changes in gap junctional conductance are recorded over time.
Dye Transfer Assay (Scrape Loading) for Intercellular Communication
Objective: To visually assess the extent of gap junctional intercellular communication.
Methodology:
-
Cell Culture: Cardiomyocytes or transfected cell lines (e.g., HeLa cells expressing Cx43) are grown to confluence on a culture dish.
-
Loading: A fluorescent dye of low molecular weight (e.g., Lucifer Yellow) is introduced into a few cells by gently scraping the cell monolayer with a needle or scalpel in the presence of the dye.
-
Incubation: The cells are incubated for a short period (e.g., 2-5 minutes) to allow the dye to transfer to adjacent cells through functional gap junctions.
-
Washing: The excess dye is washed away.
-
Imaging: The extent of dye spread from the scrape line is visualized and quantified using fluorescence microscopy. The area or number of dye-coupled cells is measured.
-
Treatment: The assay is performed in the presence and absence of this compound or AAP10 to assess their effects on dye transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Local effects and mechanisms of antiarrhythmic peptide AAP10 in acute regional myocardial ischemia: electrophysiological and molecular findings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rotigaptide's Effects on Different Connexin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Rotigaptide, a synthetic hexapeptide analog of the antiarrhythmic peptide AAP10, on various connexin (Cx) isoforms. This compound has been identified as a modulator of gap junctional intercellular communication (GJIC), with its primary target being Connexin 43 (Cx43). This document summarizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers.
Introduction to this compound and Connexins
This compound (also known as ZP123) is a drug candidate developed to prevent arrhythmias by improving cell-to-cell coupling. Its mechanism of action is centered on the modulation of gap junctions, which are intercellular channels formed by connexin proteins. These channels are crucial for the rapid propagation of electrical signals in the heart and other tissues. Different tissues express different connexin isoforms, and the specificity of a gap junction modulator is a critical determinant of its therapeutic potential and side-effect profile. This guide focuses on comparing the documented effects of this compound across several key connexin isoforms.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on different connexin isoforms based on available experimental data.
| Connexin Isoform | Cell Type / Model | This compound Concentration | Duration of Treatment | Observed Effect on Gap Junction Communication | Reference |
| Connexin 43 (Cx43) | HeLa cells expressing Cx43-GFP | 50 nM | 5 hours | ~40% increase in dye transfer | [1] |
| Neonatal Rat Ventricular Cardiomyocytes | 100 nM | 24 hours | ~3-fold increase in Cx43 protein expression | [2] | |
| Connexin 32 (Cx32) | HeLa cells expressing Cx32-GFP | 50 nM | 5 hours | No significant effect on dye transfer | [1][3] |
| Connexin 26 (Cx26) | HeLa cells expressing Cx26-GFP or wild-type Cx26 | 50 nM | 5 hours | No significant effect on dye transfer | [1] |
| Connexin 40 (Cx40) | - | - | - | Conflicting reports : One review suggests an increase in GJ signaling, while earlier primary research indicates specificity to Cx43. Further investigation is needed. | |
| Connexin 45 (Cx45) | - | - | - | Not yet experimentally determined. |
Key Findings on Isoform Specificity
Experimental evidence strongly suggests that this compound is a specific modulator of Connexin 43 . Studies using HeLa cells engineered to express different connexin isoforms have demonstrated that this compound enhances gap junctional communication only in cells expressing Cx43. In contrast, no significant changes in intercellular communication were observed in cells expressing Cx32 or Cx26 when treated with this compound.
While the primary focus of research has been on Cx43, some literature suggests that this compound and similar peptides may also influence Connexin 40 signaling. However, this remains an area with conflicting information that requires further dedicated studies to resolve. The effects of this compound on other cardiovascular connexins, such as Connexin 45 , have not yet been reported in the scientific literature.
Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism of action and the experimental procedures used to assess this compound's effects, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Dye Transfer Assay (Microinjection)
This method directly assesses GJIC by monitoring the passage of a fluorescent dye from a single injected cell to its neighbors.
Materials:
-
Connexin-expressing cells (e.g., HeLa cells transfected with specific connexin isoforms)
-
Cell culture medium and supplements
-
Glass-bottom culture dishes
-
This compound
-
Fluorescent dye (e.g., Lucifer Yellow or Alexa Fluor dyes)
-
Microinjection system with microneedles
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they form a confluent monolayer.
-
Treatment: Treat the cells with the desired concentration of this compound or a vehicle control for the specified duration (e.g., 50 nM for 5 hours).
-
Dye Preparation: Prepare a solution of a gap junction-permeable fluorescent dye in a suitable buffer (e.g., phosphate-buffered saline).
-
Microinjection: Using a micromanipulator and a microinjection system, carefully inject the dye solution into a single cell within the monolayer.
-
Image Acquisition: Immediately after injection and at defined time points (e.g., 1, 5, and 10 minutes), capture fluorescence images of the injected cell and the surrounding field.
-
Data Analysis: Quantify the extent of dye transfer by counting the number of neighboring cells that have received the dye. Compare the average number of coupled cells in the this compound-treated group to the control group.
Western Blot Analysis for Connexin Expression
This technique is used to quantify the amount of a specific connexin protein in cell lysates.
Materials:
-
Connexin-expressing cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the connexin isoform of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.
-
Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target connexin isoform overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target connexin to a loading control protein (e.g., GAPDH or β-actin) to determine the relative protein expression.
Conclusion
The available evidence strongly indicates that this compound is a specific enhancer of gap junctional intercellular communication mediated by Connexin 43. Its lack of effect on Cx32 and Cx26 suggests a favorable specificity profile, which is a desirable characteristic for a therapeutic agent targeting cardiac arrhythmias where Cx43 is the predominant ventricular connexin. However, the conflicting reports regarding its effect on Cx40 and the absence of data for Cx45 highlight the need for further research to fully elucidate the complete connexin isoform interaction profile of this compound. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the nuanced effects of this and other gap junction modulators.
References
- 1. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiarrhythmic peptide this compound (ZP123) increases connexin 43 protein expression in neonatal rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Rotigaptide's Efficacy in Atrial Fibrillation: A Comparative Analysis of Mitral Regurgitation and Heart Failure Models
A detailed examination of the antiarrhythmic peptide rotigaptide reveals a model-dependent efficacy in treating atrial fibrillation (AF), with significant therapeutic benefits observed in a canine model of mitral regurgitation (MR) but not in a heart failure (HF) model. This divergence in efficacy underscores the importance of the underlying pathology in determining the therapeutic response to gap junction modulation.
This compound, a synthetic hexapeptide, is designed to enhance intercellular communication by modulating the function of gap junctions, particularly those composed of Connexin 43 (Cx43).[1][2] Impaired gap junctional communication is a known contributor to the development of cardiac arrhythmias.[1][3] By preventing the uncoupling of these crucial cell-to-cell channels, this compound aims to restore normal cardiac conduction.[2] This guide provides a comparative analysis of this compound's effectiveness in preclinical models of AF secondary to mitral regurgitation and heart failure, supported by experimental data.
Contrasting Effects on Atrial Fibrillation Duration
A pivotal study directly comparing the two models demonstrated that this compound significantly reduces AF vulnerability in canines with chronic mitral regurgitation. In the MR model, a 50 nmol/L dose of this compound led to a remarkable 96% reduction in the duration of induced AF, bringing it down to levels comparable to control animals. In stark contrast, the same intervention failed to reduce AF duration in the heart failure model induced by ventricular tachypacing. At baseline, both MR and HF models exhibited significantly prolonged AF duration compared to control subjects.
| Parameter | Control | Mitral Regurgitation (MR) | Heart Failure (HF) |
| Baseline AF Duration (seconds) | 16 ± 25 | 786 ± 764 | 883 ± 684 |
| AF Duration with this compound (50 nmol/L) (seconds) | 9 ± 11 | 14 ± 16 | 1622 ± 355 |
| Data from Guerra et al., Circulation, 2006. |
Impact on Atrial Conduction Velocity
The differential effects of this compound were also evident in its impact on atrial conduction velocity. In both control and MR animals, this compound administration led to a significant increase in conduction velocity in both the left and right atria. Conversely, in the HF model, this compound did not change the conduction velocity in the left atrium and only produced a minimal increase in the right atrium.
| Atrium | Control (% Increase) | Mitral Regurgitation (MR) (% Increase) | Heart Failure (HF) (% Increase) |
| Left Atrium | 24 ± 5% | 38 ± 6% | 3 ± 3% (Not Significant) |
| Right Atrium | 19 ± 9% | 18 ± 3% | 17 ± 5% |
| Maximum percentage increase in conduction velocity with this compound. Data from Guerra et al., Circulation, 2006. |
Experimental Protocols
The insights into this compound's efficacy were derived from a well-defined experimental setup using a canine model.
Animal Models:
-
Mitral Regurgitation (MR) Model: Chronic MR was induced in canines by avulsing the mitral valve chordae tendineae.
-
Heart Failure (HF) Model: Heart failure was induced through rapid ventricular tachypacing.
-
Control Group: A group of healthy canines served as the control.
Electrophysiological Studies: Epicardial mapping of both atria was conducted using a 512-electrode array. This allowed for the detailed measurement of atrial conduction velocity and the duration of induced AF.
Drug Administration: this compound was administered at increasing doses of 10, 50, and 200 nmol/L, with the most significant antiarrhythmic effect in the MR model observed at the 50 nmol/L dose.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the modulation of Connexin 43 (Cx43), a key protein in myocardial gap junctions. It is believed that this compound helps to maintain the phosphorylated state of Cx43, which is crucial for keeping the gap junction channels open and ensuring proper intercellular communication. This action is particularly relevant in pathological conditions like ischemia, where dephosphorylation and subsequent uncoupling of gap junctions can lead to arrhythmias.
References
Validating Rotigaptide's Mechanism: A Comparative Guide to its Interaction with Connexin 43
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Rotigaptide, a promising antiarrhythmic peptide, and its mechanism of action centered on the modulation of Connexin 43 (Cx43), a critical component of cardiac gap junctions. We delve into the validation of its mechanism through the lens of site-directed mutagenesis, comparing its performance with other gap junction modulators and providing detailed experimental frameworks.
This compound's Core Mechanism: A Focus on Cx43 Phosphorylation
This compound is a synthetic hexapeptide that enhances gap junctional intercellular communication (GJIC), a process vital for the synchronous contraction of cardiomyocytes.[1][2] Its antiarrhythmic effects are primarily attributed to its specific interaction with Cx43.[3][4] Under pathological conditions such as ischemia, Cx43 channels tend to uncouple, disrupting the electrical synchrony of the heart and leading to arrhythmias.[5]
The prevailing hypothesis is that this compound exerts its therapeutic effect by preventing the dephosphorylation of key serine residues on the C-terminal tail of Cx43, specifically Ser297 and Ser368. This maintenance of a phosphorylated state is believed to stabilize the open conformation of the gap junction channels, ensuring continued cell-to-cell communication even under metabolic stress. Studies have shown that this compound's effects are specific to cells expressing Cx43, as it has no impact on gap junctions formed by Cx26 or Cx32.
While the precise downstream signaling cascade is still under investigation, some evidence suggests the involvement of Protein Kinase C (PKC). However, some studies have reported that this compound did not alter the overall phosphorylation status of Cx43, suggesting a more complex mechanism may be at play.
Hypothetical Validation through Site-Directed Mutagenesis of Cx43
To definitively validate the phosphorylation-dependent mechanism of this compound, a crucial set of experiments involving site-directed mutagenesis of Cx43 would be required. This approach would involve creating cell lines that express Cx43 with mutations at the key phosphorylation sites, Ser297 and Ser368.
Two types of mutations would be particularly informative:
-
Phospho-Ablative Mutants (e.g., S297A, S368A): Replacing the serine residues with alanine would prevent phosphorylation at these sites.
-
Phosphomimetic Mutants (e.g., S297D, S368D): Replacing the serine residues with aspartate or glutamate would mimic a state of constitutive phosphorylation.
The predicted outcomes of these experiments would be as follows:
| Cx43 Mutant | Predicted Effect of Ischemia/Metabolic Stress on GJIC | Predicted Effect of this compound on GJIC during Stress | Rationale |
| Wild-Type (WT) | Decrease | Prevention of Decrease | This compound prevents dephosphorylation of WT-Cx43. |
| S297A / S368A | Decrease | No Effect | This compound cannot act on sites that cannot be phosphorylated. |
| S297D / S368D | Maintained | No Additional Effect | The channel is locked in a "rescued" state, mimicking the effect of this compound. |
These experiments would provide direct evidence for the role of Ser297 and Ser368 phosphorylation in this compound's mechanism of action.
Figure 1: Proposed experimental workflow for validating this compound's mechanism.
Comparative Analysis: this compound vs. Other Gap Junction Modulators
This compound is part of a growing class of compounds that target gap junctions. Here, we compare it with two other notable modulators: Danegaptide and Carbenoxolone.
| Modulator | Mechanism of Action | Specificity | Effect on GJIC | Therapeutic Potential |
| This compound | Prevents dephosphorylation of Cx43 (Ser297, Ser368) | Specific for Cx43 | Enhances | Antiarrhythmic |
| Danegaptide | Dipeptide analogue of this compound, likely similar mechanism | Primarily targets Cx43 | Enhances | Antiarrhythmic, potential for other indications |
| Carbenoxolone | Non-specific gap junction blocker | Broad, inhibits multiple connexins | Inhibits | Used experimentally to study the role of gap junctions |
Quantitative Comparison:
Direct quantitative comparisons in the literature are limited. However, one study on ventricular fibrillation showed that this compound increased fibrillatory organization in a concentration-dependent manner, while Carbenoxolone had the opposite effect. Another study demonstrated that Danegaptide (50-100 nM) significantly blunted TGFβ1-induced dye uptake in human kidney epithelial cells.
Figure 2: Classification of compared gap junction modulators.
Experimental Protocols
Site-Directed Mutagenesis of Connexin 43
-
Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation (e.g., S297A) in the center, with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Use a high-fidelity DNA polymerase (e.g., PfuUltra) to amplify the entire plasmid containing the wild-type Cx43 cDNA using the mutagenic primers. A typical PCR cycle would be: 95°C for 30s, followed by 12-18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.
-
Template Digestion: Digest the parental, methylated plasmid DNA with DpnI restriction enzyme for 1 hour at 37°C.
-
Transformation: Transform the nicked, mutated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Generation of Stable Cell Lines Expressing Mutant Cx43
-
Vector Construction: Subclone the wild-type and mutant Cx43 cDNA into a mammalian expression vector containing a selectable marker (e.g., neomycin resistance).
-
Transfection: Transfect a suitable Cx43-negative cell line (e.g., HeLa or N2A cells) with the expression vectors using a lipid-based transfection reagent.
-
Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotic (e.g., G418).
-
Clonal Isolation: Isolate and expand individual antibiotic-resistant colonies.
-
Expression Analysis: Screen the isolated clones for the expression of the respective Cx43 protein by Western blot and immunofluorescence.
Measurement of Gap Junctional Intercellular Communication (Dye Transfer Assay)
Scrape-Loading Method:
-
Cell Culture: Grow cells to confluency on coverslips.
-
Dye Loading: Add a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow or Calcein) to the cells.
-
Scraping: Make a scrape across the cell monolayer with a scalpel blade or needle to allow dye entry into the damaged cells.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow dye transfer to adjacent, intact cells via gap junctions.
-
Imaging: Wash the cells and visualize the extent of dye transfer using fluorescence microscopy.
-
Quantification: Measure the area of fluorescence spread from the scrape line.
Pre-loading Assay with Flow Cytometry:
-
Cell Labeling: Prepare two populations of cells: "donor" cells loaded with a gap junction-permeable dye (e.g., Calcein-AM) and "acceptor" cells labeled with a membrane dye (e.g., DiI).
-
Co-culture: Mix the donor and acceptor cells and co-culture them to allow gap junction formation.
-
Dye Transfer: Allow time for the calcein to transfer from the donor to the acceptor cells.
-
Flow Cytometry: Analyze the cell populations by flow cytometry to quantify the percentage of acceptor cells that have become positive for calcein.
Western Blot Analysis of Cx43 Phosphorylation
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for total Cx43 or a phospho-specific antibody (e.g., anti-phospho-Cx43 Ser368).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Cx43 signal to the total Cx43 signal.
Figure 3: Proposed signaling pathway for this compound's action on Cx43.
Conclusion
This compound stands out as a specific and potent modulator of Cx43-mediated gap junction communication. While its mechanism of action is strongly suggested to involve the preservation of Cx43 phosphorylation at Ser297 and Ser368, direct validation through site-directed mutagenesis is a critical next step for the field. The experimental frameworks provided in this guide offer a roadmap for researchers to further elucidate the intricate molecular interactions of this compound and to quantitatively compare its efficacy against other gap junction modulators. Such studies will be invaluable for the continued development of novel antiarrhythmic therapies targeting the fundamental mechanisms of cardiac cell communication.
References
- 1. Site-Directed Mutagenesis Reveals Putative Regions of Protein Interaction within the Transmembrane Domains of Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Connexin 43 Regulator this compound Reduces Cytokine-Induced Cell Death in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiarrhythmic peptide this compound (ZP123) increases gap junction intercellular communication in cardiac myocytes and HeLa cells expressing connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Rotigaptide and Conventional Ion Channel Blockers in the Management of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of a Novel Gap Junction Modulator and Traditional Antiarrhythmic Agents.
In the landscape of antiarrhythmic therapies, a significant paradigm shift is emerging with the development of agents that target gap junctions, a departure from the conventional approach of blocking cardiac ion channels. This guide provides a detailed comparative analysis of Rotigaptide, a novel gap junction modulator, and conventional ion channel blockers (sodium, potassium, and calcium channel blockers). This comparison is based on available preclinical and early clinical data, focusing on their distinct mechanisms of action, efficacy in arrhythmia models, and safety profiles.
Executive Summary
This compound represents a first-in-class antiarrhythmic peptide that enhances gap junctional intercellular communication, which is often impaired in pathological cardiac conditions, leading to arrhythmias.[1][2] Unlike conventional antiarrhythmics that modulate the flow of ions across cell membranes to alter the cardiac action potential, this compound works by preserving the electrical coupling between cardiomyocytes.[3] This fundamental difference in mechanism suggests a potential for a better safety profile, particularly a lower risk of proarrhythmia, a significant concern with many ion channel blockers.[4] While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview for the research and development community.[1]
Mechanism of Action: A Tale of Two Strategies
Conventional antiarrhythmic drugs are categorized by the Vaughan Williams classification system based on their primary mechanism of action on cardiac ion channels. In contrast, this compound introduces a novel approach by targeting the intercellular communication channels themselves.
This compound: Enhancing Intercellular Communication
This compound's primary target is Connexin 43 (Cx43), the main protein component of ventricular gap junctions. During cardiac ischemia, Cx43 is often dephosphorylated, leading to the uncoupling of gap junctions and slowed, heterogeneous conduction, which creates a substrate for re-entrant arrhythmias. This compound is believed to prevent this dephosphorylation, thereby maintaining proper cell-to-cell communication and promoting synchronized cardiac conduction. Some evidence also suggests that this compound may increase the overall expression of Cx43 protein.
dot
Figure 1: Proposed signaling pathway of this compound.
Conventional Ion Channel Blockers: Modulating the Action Potential
-
Sodium (Na+) Channel Blockers (Class I): These agents block the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This slows conduction velocity in non-nodal tissues.
-
Potassium (K+) Channel Blockers (Class III): These drugs primarily block potassium channels, which are crucial for repolarization (Phase 3). This prolongs the action potential duration and the effective refractory period.
-
Calcium (Ca2+) Channel Blockers (Class IV): These agents block L-type calcium channels, which are important for the depolarization of pacemaker cells (sinoatrial and atrioventricular nodes) and for the plateau phase (Phase 2) of the action potential in cardiomyocytes.
dot
Figure 2: Mechanisms of conventional ion channel blockers.
Comparative Efficacy: Preclinical Data
Direct comparative efficacy data is scarce. The following tables summarize findings from separate preclinical studies on this compound and representative conventional ion channel blockers.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Arrhythmia Type | Key Findings | Reference |
| Open-chest dogs | Ischemia/reperfusion-induced ventricular arrhythmia | Reduced total incidence of ventricular tachycardia (VT) and premature ventricular complexes (PVCs). Reduced infarct size. | |
| Canine model of chronic mitral regurgitation | Atrial Fibrillation (AF) | Markedly decreased duration of AF (96% reduction at 50 nmol/L). Increased atrial conduction velocity. | |
| Isolated rabbit hearts | Pacing-induced ventricular fibrillation during therapeutic hypothermia | Increased ventricular conduction velocity, delayed onset of spatially discordant alternans, and decreased PIVF inducibility. |
Table 2: Preclinical and Clinical Efficacy of Conventional Ion Channel Blockers
| Drug (Class) | Animal/Human Model | Arrhythmia Type | Key Findings | Reference |
| Flecainide (Class Ic) | Humans (randomized trial) | Recent-onset Atrial Fibrillation | Intravenous flecainide resulted in earlier conversion to sinus rhythm compared to intravenous amiodarone. | |
| Flecainide (Class Ic) | Humans (comparative study) | Recent-onset Atrial Fibrillation | Oral flecainide had a similar conversion rate to oral propafenone. | |
| Amiodarone (Class III) | Humans (post-myocardial infarction) | Ventricular Arrhythmia | Reduced arrhythmic mortality but not overall mortality in primary prevention trials. | |
| Amiodarone (Class III) | Humans (sustained VT or VF) | Ventricular Arrhythmia | Lowered arrhythmic recurrence rates compared to other drugs. | |
| Verapamil (Class IV) | Humans (chronic recurrent VT) | Ventricular Tachycardia | Effective in suppressing VT caused by triggered activity, but not reentry or catecholamine-sensitive automaticity. | |
| Ranolazine (Selective late Na+ channel blocker) | Rat model of ischemia/reperfusion | Ischemia/reperfusion injury | Reduced the release of cardiac enzymes and the size of the infarcted area. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols used to evaluate this compound and conventional ion channel blockers.
This compound: Ischemia-Reperfusion Induced Ventricular Arrhythmia in Dogs
-
Animal Model: Open-chest dogs.
-
Arrhythmia Induction: The left anterior descending coronary artery is occluded for a set period (e.g., 60 minutes) followed by reperfusion to induce spontaneous ventricular arrhythmias.
-
Drug Administration: this compound is typically administered as an intravenous bolus followed by a continuous infusion, initiated before reperfusion.
-
Data Collection: Continuous electrocardiogram (ECG) monitoring to quantify the incidence and duration of premature ventricular complexes (PVCs) and ventricular tachycardia (VT). Infarct size is often assessed post-mortem.
dot
References
A Comparative Analysis of Cardioprotective Strategies: Rotigaptide vs. Ischemic Preconditioning
For Immediate Release
[City, State] – November 28, 2025 – In the ongoing quest to mitigate the devastating effects of myocardial ischemia-reperfusion injury, researchers are continually evaluating novel therapeutic agents against established protective phenomena. This guide provides a detailed comparison of the pharmacological agent Rotigaptide and the endogenous protective mechanism of ischemic preconditioning (IPC), offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound, a modulator of gap junction protein Connexin 43 (Cx43), and ischemic preconditioning, a powerful innate cardioprotective mechanism, have demonstrated the ability to reduce myocardial infarct size and protect against ischemia-reperfusion injury. However, their efficacy can vary depending on the experimental model and conditions. Direct comparative studies are limited, but available data suggest that while both strategies can be effective, their mechanisms and potentially their clinical applicability may differ. This guide synthesizes key experimental findings, outlines detailed methodologies, and visualizes the intricate signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the cardioprotective effects of this compound and ischemic preconditioning from various preclinical studies.
Table 1: Cardioprotective Effects of this compound
| Animal Model | Intervention | Key Outcome Metric | Control Group Result | This compound Group Result | Percentage Improvement |
| Porcine | This compound (intravenous) | Infarct Size (% of Area at Risk) | 43.6 ± 4.2%[1] | 18.7 ± 4.1%[1] | 57.1% |
| Canine | This compound (highest dose) | Infarct Size (% of Left Ventricle) | 13.2 ± 1.9%[2] | 7.1 ± 1.0%[2] | 46.2% |
| Rat | This compound (5.5 nmol/L) | Infarct Size (relative to vehicle) | 100 ± 12%[3] | 67 ± 7% | 33% |
| In-vitro Rabbit Heart | This compound alone | Infarct Size (% of Area at Risk) | 64.2 ± 4.9% | No significant effect | - |
Table 2: Cardioprotective Effects of Ischemic Preconditioning
| Animal Model | Intervention | Key Outcome Metric | Control Group Result | IPC Group Result | Percentage Improvement |
| In-vitro Rabbit Heart | Remote IPC (rIPC) | Infarct Size (% of Area at Risk) | 64.2 ± 4.9% | 32.7 ± 5.9% | 49.1% |
| Rat | Remote Preconditioning (RIPC) | Infarct Size | 34.47 ± 7.13% | 14.53 ± 3.45% | 57.8% |
| Rat | Remote Perconditioning | Infarct Size | 34.47 ± 7.13% | 15.27 ± 5.19% | 55.7% |
| Rat | Remote Postconditioning | Infarct Size | 34.47 ± 7.13% | 19.84 ± 5.85% | 42.4% |
Table 3: Direct Comparison of this compound and Remote Ischemic Preconditioning (rIPC) in an In-vitro Rabbit Heart Model
| Intervention | Infarct Size (% of Area at Risk) |
| Control | 64.2 ± 4.9% |
| This compound Alone | No significant effect |
| rIPC Alone | 32.7 ± 5.9% |
| rIPC + this compound (before ischemia) | 45.4 ± 3.3% |
| rIPC + this compound (during reperfusion) | 52.0 ± 5.9% (abrogated rIPC effect) |
Experimental Protocols
Myocardial Ischemia-Reperfusion Injury Model (Porcine)
A common in vivo model to assess cardioprotection involves the following steps:
-
Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Catheters are inserted for drug administration, hemodynamic monitoring, and coronary angiography.
-
Induction of Ischemia: A balloon catheter is advanced into the left anterior descending (LAD) coronary artery under fluoroscopic guidance and inflated to occlude the artery, typically for 60-90 minutes.
-
Intervention:
-
This compound Group: this compound is administered as an intravenous bolus followed by a continuous infusion, often starting shortly before or at the time of reperfusion.
-
Ischemic Preconditioning Group: This would typically involve one or more brief cycles (e.g., 5 minutes) of coronary artery occlusion followed by a short period of reperfusion before the sustained ischemic insult.
-
-
Reperfusion: The balloon catheter is deflated to allow blood flow to return to the previously ischemic myocardial tissue. Reperfusion is usually maintained for 2-4 hours.
-
Assessment of Infarct Size: At the end of the reperfusion period, the heart is excised. The area at risk (the portion of the ventricle supplied by the occluded artery) is delineated, often by injecting a dye. The heart is then sliced, and the slices are incubated in a solution like triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale. The infarct size is then calculated as a percentage of the area at risk.
Isolated Langendorff-Perfused Rabbit Heart Model (In-vitro)
This ex vivo model allows for the study of cardiac physiology in a controlled environment without systemic influences:
-
Heart Isolation: Rabbits are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a Krebs-Henseleit buffer, which is oxygenated and maintained at a constant temperature and pressure.
-
Global Ischemia: Ischemia is induced by stopping the perfusion for a defined period, for example, 30 minutes.
-
Interventions:
-
This compound: The drug is added to the perfusate before ischemia or at the onset of reperfusion.
-
Remote Ischemic Preconditioning (rIPC): Before the heart is isolated, the rabbit undergoes several cycles of ischemia and reperfusion of a limb, typically by inflating and deflating a tourniquet around the hindlimb.
-
-
Reperfusion: Perfusion with the oxygenated buffer is restored for a period, such as 120 minutes.
-
Infarct Size Measurement: The heart is frozen, sliced, and stained with TTC to differentiate between viable and infarcted tissue.
Signaling Pathways
The cardioprotective mechanisms of this compound and ischemic preconditioning involve distinct but partially overlapping signaling cascades.
This compound Signaling Pathway
This compound's primary mechanism of action is the modulation of Connexin 43 (Cx43), a key protein in myocardial gap junctions. By maintaining Cx43 in a phosphorylated state, this compound helps to preserve intercellular communication, which is often compromised during ischemia. This action is thought to involve the activation of Protein Kinase C (PKC).
Caption: this compound signaling pathway.
Ischemic Preconditioning Signaling Pathway
Ischemic preconditioning triggers a more complex cascade of signaling events. Brief ischemic episodes lead to the release of various autacoids and neurotransmitters, which in turn activate a series of kinases and downstream effectors, ultimately converging on the mitochondria to prevent cell death.
Caption: Ischemic preconditioning signaling.
Experimental Workflow
A typical experimental workflow for comparing these cardioprotective strategies is depicted below.
Caption: Experimental workflow diagram.
Conclusion
Both this compound and ischemic preconditioning represent promising avenues for cardioprotection. This compound offers a targeted pharmacological approach by modulating gap junction communication, while ischemic preconditioning leverages the heart's innate protective mechanisms through a complex signaling network. The available data indicates that both can significantly reduce infarct size, although their relative efficacy may be model-dependent. Notably, in an in-vitro direct comparison with remote ischemic preconditioning, this compound did not show a protective effect and appeared to interfere with the protection afforded by rIPC, highlighting the complexity of these interactions. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and potential synergistic or antagonistic effects of these two cardioprotective strategies. This will be crucial for guiding the development of future therapeutic interventions for patients at risk of or experiencing myocardial ischemia-reperfusion injury.
References
- 1. This compound protects the myocardium and arterial vasculature from ischaemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ZP123) prevents spontaneous ventricular arrhythmias and reduces infarct size during myocardial ischemia/reperfusion injury in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the gap junction modifier this compound (ZP123) reduces infarct size in rats with chronic myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Rotigaptide's Cardioprotective Mechanism: A Comparative Analysis of Protein Kinase C's Role
For Immediate Release
[City, State] – [Date] – A growing body of evidence solidifies the critical role of Protein Kinase C (PKC) in the mechanism of action of Rotigaptide, a promising antiarrhythmic peptide. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the experimental data that substantiates the PKC-dependent pathway of this compound and exploring alternative signaling contributions.
This compound is understood to exert its cardioprotective effects by enhancing gap junction intercellular communication, primarily through the modulation of Connexin 43 (Cx43), the predominant protein forming ventricular gap junctions.[1] The prevailing hypothesis suggests that this compound activates PKC, leading to the phosphorylation of Cx43, which is crucial for maintaining proper channel function and preventing arrhythmias, especially under ischemic conditions.[1][2]
The Central Role of PKC in this compound's Action
Experimental data strongly supports the involvement of PKC in the signaling cascade initiated by this compound and its analogs. Studies on the antiarrhythmic peptide AAP10, a precursor to this compound, have demonstrated that the enhancement of gap junction conductance is significantly diminished in the presence of PKC inhibitors. This suggests that PKC activity is a critical step in the mechanism by which these peptides modulate cell-to-cell communication.
One key aspect of this compound's mechanism is its ability to prevent the dephosphorylation of specific serine residues on Cx43, namely Ser297 and Ser368, which is a hallmark of ischemic injury.[3][4] By inhibiting this dephosphorylation, this compound helps to maintain the open and functional state of gap junction channels, thereby preserving electrical coupling between cardiomyocytes.
While the evidence for PKC's involvement is substantial, some studies have reported conflicting findings, with one observing no detectable change in the overall phosphorylation status of Cx43 following this compound treatment. This highlights the complexity of the signaling network and suggests that other kinases may also be involved.
Quantitative Analysis of PKC Inhibition on Gap Junction Conductance
The following table summarizes quantitative data from studies on the this compound analog, AAP10, demonstrating the impact of PKC inhibitors on its ability to enhance gap junction conductance.
| Treatment Condition | Change in Gap Junction Conductance (nS/min) | Inhibition of AAP10 Effect |
| Control (no treatment) | -0.3 to -0.4 | N/A |
| AAP10 (50 nM) | +0.22 to +0.29 | N/A |
| AAP10 + Bisindolylmaleimide I (BIM) | Significantly antagonized | Yes |
| AAP10 + HBDDE (PKCγ and -α inhibitor) | Significantly antagonized | Yes |
| AAP10 + CGP 54345 (PKCα inhibitor) | Significantly antagonized | Yes |
Data adapted from studies on the antiarrhythmic peptide AAP10, a close analog of this compound.
Exploring Alternative Signaling Pathways
Preliminary evidence suggests that other signaling pathways, such as those involving Protein Kinase A (PKA) and c-Jun N-terminal kinase (JNK), may also contribute to this compound's mechanism of action. Inhibition of PKA and JNK has been shown to prevent the acute increase in gap junction conductance induced by this compound in neonatal mouse ventricular myocytes. This indicates a potentially more intricate signaling network than a simple linear PKC-dependent pathway. However, further research is required to fully elucidate the roles of these alternative pathways and their interplay with PKC signaling.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
PKC Kinase Activity Assay
This assay is designed to quantify the activity of PKC in response to treatment with this compound.
Materials:
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Cell lysates from treated and untreated cells
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cardiomyocytes or other suitable cells expressing Cx43. Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., phorbol ester TPA) and a negative control (vehicle).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using the lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Kinase Assay:
-
Add the prepared cell lysates to the PKC substrate-coated microplate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the time recommended in the kit instructions.
-
Stop the reaction.
-
-
Detection:
-
Add a phospho-specific substrate antibody that recognizes the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add the TMB substrate and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the PKC activity based on the absorbance values, normalized to the protein concentration of the lysates.
Western Blot for Phosphorylated Connexin 43 (p-Cx43)
This protocol is used to detect changes in the phosphorylation status of Cx43 at specific sites (e.g., Ser368) following this compound treatment.
Materials:
-
Primary antibodies: anti-p-Cx43 (Ser368) and anti-total Cx43
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells as described for the PKC activity assay.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Cx43 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Cx43.
Scrape-Loading Dye Transfer Assay
This assay measures the extent of gap junction intercellular communication.
Materials:
-
Fluorescent dye (e.g., Lucifer Yellow or Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow a confluent monolayer of cells on coverslips.
-
Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Scrape-Loading: Create a "scrape" in the cell monolayer using a fine needle or pipette tip in the presence of the fluorescent dye.
-
Dye Transfer: Allow the dye to transfer from the loaded cells at the edge of the scrape to adjacent cells through gap junctions for a defined period (e.g., 5-10 minutes).
-
Washing and Fixation: Wash the cells to remove excess dye and fix them.
-
Imaging and Quantification: Visualize the dye transfer using a fluorescence microscope. Quantify the extent of communication by measuring the distance of dye spread from the scrape line or by counting the number of dye-coupled cells.
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for confirming the role of PKC.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow to confirm the role of PKC in this compound's action.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. abcam.com [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The gap junction modifier ZP1609 decreases cardiomyocyte hypercontracture following ischaemia/reperfusion independent from mitochondrial connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rotigaptide: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of investigational compounds like rotigaptide are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon best practices for handling peptide-based pharmaceuticals. Adherence to these procedures is essential for fostering a culture of safety and responsibility in the laboratory.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for this compound TFA Component
This compound is often supplied as a trifluoroacetate (TFA) salt. Trifluoroacetic acid is a component that requires careful consideration during disposal due to its corrosive nature. The table below summarizes key quantitative data for TFA.
| Property | Value |
| CAS Number | 76-05-1 |
| EC Number | 200-929-3 |
| Boiling Point/Range | 72.4 °C (162.3 °F) |
| Melting Point/Range | -15.4 °C (4.3 °F) |
| n-octanol/water partition coefficient (log Pow) | 0.5 |
| Acute toxicity, inhalation | Category 4 (Harmful if inhaled) |
| Skin corrosion | Sub-category 1A (Causes severe skin burns and eye damage) |
| Serious eye damage | Category 1 (Causes serious eye damage) |
| Chronic aquatic hazard | Category 3 (Harmful to aquatic life with long lasting effects) |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1] The following protocol outlines a general procedure for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: This stream includes unused or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental solutions, and contaminated solvents.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound should be segregated into a designated sharps container.
2. Waste Containment:
-
All waste containing this compound must be treated as hazardous chemical waste.[2]
-
Use clearly labeled, sealed, and chemically resistant containers for all solid and liquid waste.
-
The labels should clearly indicate "Hazardous Waste" and "this compound Waste."
3. Disposal Method:
-
Do not dispose of this compound down the drain or in the general trash. [2]
-
The recommended method for the disposal of peptide-based compounds like this compound is incineration by a licensed professional waste disposal service.[3][4] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocols
Spill Management Protocol:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include safety goggles, chemical-resistant gloves, a lab coat, and a respirator if the spill involves a significant amount of powder.
-
Contain the Spill:
-
For small liquid spills: Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
For small powder spills: Gently cover the spill with a damp paper towel to avoid generating dust, then use an appropriate absorbent material.
-
-
Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.
-
Dispose of Waste: All materials used for cleanup should be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rotigaptide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rotigaptide, a novel antiarrhythmic peptide. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a synthetic peptide that modulates gap junction communication. While specific occupational exposure limits (OELs) have not been established, it should be handled as a potentially hazardous substance. Based on available data, this compound has shown a favorable safety profile in animal studies. Single intravenous doses of up to 300 mg/kg in mice and rats showed no toxicity.[1] Furthermore, continuous intravenous infusion over 5-14 days was well-tolerated in rats (100 mg/kg) and dogs (10 mg/kg) with no observed compound-related adverse effects.[1]
Despite the low observed toxicity, due to its biological activity and as a matter of best practice for all research compounds, appropriate precautions should be taken to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Eye Protection | Splash goggles or safety glasses with side shields | Protects eyes from splashes of this compound solutions or airborne powder. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator (N95 or equivalent) | Recommended when handling the lyophilized powder to prevent inhalation. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Laboratory Handling and Operational Plan
Proper handling procedures are critical to prevent contamination and ensure the stability of this compound.
Storage
Lyophilized this compound should be stored at -20°C or colder in a tightly sealed container to prevent degradation. For long-term storage, -80°C is preferable.
Reconstitution
Before use, allow the vial of lyophilized this compound to equilibrate to room temperature to avoid condensation. The choice of solvent for reconstitution will depend on the specific experimental protocol. It is advisable to first test the solubility of a small amount of the peptide before dissolving the entire sample.
A general workflow for the preparation and handling of this compound is illustrated below:
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full recommended PPE.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Clean the spill area with an enzymatic detergent, followed by a 10% bleach solution. Allow for adequate contact time before wiping clean with water.
-
Dispose of Waste: All materials used for spill cleanup should be placed in a sealed bag and disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container | Includes contaminated gloves, pipette tips, vials, and absorbent materials. |
| Liquid Waste | Labeled hazardous waste container | Includes unused this compound solutions and contaminated solvents. |
| Sharps Waste | Puncture-resistant sharps container | Includes needles and syringes used for handling this compound solutions. |
The following diagram outlines the decision-making process for the proper disposal of this compound waste:
By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a safe and secure laboratory environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
